E-Cefdinir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXOFQZKPXMALH-RWFJUVPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178601-88-2, 91832-40-5 | |
| Record name | Cefdinir, E- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFDINIR, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into E Cefdinir Antibacterial Action
Molecular Mechanism of Action: Penicillin-Binding Proteins (PBPs) Inhibition
Cefdinir (B1668824), like other beta-lactam antibiotics, exerts its effect by binding to and inactivating penicillin-binding proteins (PBPs). drugbank.compatsnap.compatsnap.comnih.gov These enzymes are located on the bacterial cell membrane and are crucial for the final stages of peptidoglycan synthesis, the main component of the bacterial cell wall. patsnap.compatsnap.comtoku-e.comfda.govnih.gov
E-Cefdinir Binding Affinity to Specific PBPs (e.g., PBP2, PBP3)
Cefdinir has demonstrated affinity for specific PBPs. Studies have shown that cefdinir has high binding affinities for PBPs 2 and 3 in Staphylococcus aureus. drugbank.comfda.gov It also shows high binding affinities for PBPs 1 and 2 in Streptococcus pyogenes. fda.gov In Escherichia coli, cefdinir has shown high binding affinities for PBP 1bs, 2, 3, and 4. fda.gov Another study suggests that cefdinir selectively targets both PBP2 and PBP3 in S. aureus. nih.govresearchgate.net
Disruption of Peptidoglycan Synthesis and Bacterial Cell Wall Integrity
The binding of cefdinir to PBPs inhibits their transpeptidation activity. drugbank.comfda.govnih.gov This prevents the crucial cross-linking of peptidoglycan chains, a process necessary for the formation of a stable and functional bacterial cell wall. patsnap.compatsnap.comtoku-e.com Without proper cross-linking, the peptidoglycan layer is weakened. patsnap.comtoku-e.com
Cell Lysis and Bactericidal Effects
The disruption of peptidoglycan synthesis leads to a weakened bacterial cell wall that is unable to withstand the internal osmotic pressure of the cell. patsnap.com This structural failure results in bacterial cell lysis and, ultimately, cell death. researchgate.netdrugbank.compatsnap.compatsnap.comunl.edutoku-e.com Cefdinir is rapidly bactericidal against susceptible bacteria. researchgate.net
Resistance to β-Lactamase Enzymes
Bacterial resistance to beta-lactam antibiotics often occurs through the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. patsnap.comdrugs.com
Stability of this compound in the Presence of Common β-Lactamases
Cefdinir is known to be stable in the presence of some, but not all, beta-lactamase enzymes. researchgate.netdrugbank.comdrugs.comtexas.govpediatriconcall.comdrugs.com It is stable to hydrolysis by commonly occurring plasmid-mediated beta-lactamases, including TEM-1, TEM-2, TEM-6, TEM-7, TEM-9, TEM-10, HMS-1, CAZ-2, SHV-1, OXA-1, OXA-2, OXA-3, and P99 type 1a. researchgate.net This stability contributes to its activity against strains of Haemophilus influenzae and Moraxella catarrhalis that produce beta-lactamases. researchgate.netfrontiersin.orgdrugs.comtexas.govmedcentral.com However, cefdinir may be hydrolyzed by certain plasmid-mediated extended-spectrum beta-lactamases (ESBLs). medcentral.commdpi.com
Novel Mechanistic Pathways and Uncharacterized Targets
Beyond the well-established mechanism involving the inhibition of penicillin-binding proteins (PBPs), investigations into this compound have identified potential interactions with host enzymes, suggesting possible immunomodulatory effects that could complement its direct antibacterial action.
Inhibition of Myeloperoxidase Release Extracellularly (in vitro)
One area of investigation has focused on the interaction of this compound with myeloperoxidase (MPO), an enzyme primarily found in neutrophils that plays a significant role in the innate immune response through the production of hypohalous acids. An in vitro study suggests that cefdinir (referred to as this compound in this context based on the article's subject) inhibits the extracellular release of myeloperoxidase nih.govdrugbank.compharmacompass.comtoku-e.com. Specifically, research indicates that this compound inhibits the activity of myeloperoxidase-containing neutrophil extract when released into the extracellular medium during neutrophil stimulation by soluble mediators toku-e.comresearchgate.net. This inhibitory effect was observed in a concentration-dependent manner in studies utilizing luminol-amplified chemiluminescence (LACL) response of human neutrophils stimulated by PMA toku-e.com.
Exploration of Other Potential Drug Targets
While the primary antibacterial mechanism of this compound is centered on inhibiting bacterial cell wall synthesis by binding to PBPs nih.govdrugbank.comcarehospitals.compatsnap.com, the exploration of other potential drug targets, particularly novel bacterial targets, appears less extensively documented in the available research compared to its interaction with host myeloperoxidase. This compound has demonstrated affinity for penicillin-binding proteins 2 and 3, which are crucial for bacterial cell wall synthesis and maintenance drugbank.comcarehospitals.com. Inhibition of transpeptidase enzymes, which are a type of PBP involved in the cross-linking of peptidoglycan chains, also contributes to its bactericidal action drugbank.compharmacompass.com.
Research into other uncharacterized bacterial targets beyond the PBP family that might contribute to this compound's antibacterial spectrum or efficacy is not prominently detailed in the provided information. The focus on myeloperoxidase inhibition highlights a potential host-directed effect rather than a direct antibacterial mechanism against novel bacterial targets. Further research would be needed to comprehensively explore and validate any additional bacterial or host targets that may be influenced by this compound.
Pharmacological Research of E Cefdinir
Pharmacokinetics of Cefdinir (B1668824)
The pharmacokinetics of cefdinir have been studied to understand its absorption, distribution, metabolism, and excretion in the body. Cefdinir is not significantly metabolized, with its pharmacological actions mainly due to the parent drug. texas.govdrugbank.com It is primarily eliminated through renal excretion. texas.govdrugbank.com
Absorption Characteristics
Cefdinir is absorbed from the gastrointestinal tract following oral administration. mims.com
The bioavailability of cefdinir varies depending on the oral formulation administered. The estimated oral bioavailability of cefdinir capsules is approximately 21% following a 300-mg dose and 16% following a 600-mg dose in adults. medcentral.comnih.govfda.govdergipark.org.tr The estimated absolute bioavailability of the oral suspension is higher, at 25%. drugs.commedcentral.comfda.gov In adults, the relative bioavailability of the commercially available oral suspension is reported to be 120% of that achieved with the commercially available capsules. texas.govdrugs.commedcentral.comnih.govfda.gov
| Formulation | Dose (Adults) | Estimated Oral Bioavailability | Relative Bioavailability (vs. Capsules) |
| Capsule | 300 mg | ~21% | 100% (Reference) |
| Capsule | 600 mg | ~16% | - |
| Oral Suspension | - | ~25% (Absolute) | 120% |
The impact of food intake on cefdinir absorption varies with the formulation and the type of food. For cefdinir capsules, concomitant administration with a high-fat meal decreases the peak plasma concentrations (Cmax) and the extent of absorption (AUC) by approximately 16% and 10%, respectively. drugs.comnih.govfda.gov However, these reductions are generally not considered clinically significant, and cefdinir capsules may be taken without regard to food. texas.govdrugs.comnih.govfda.gov
For the oral suspension, administration with a high-fat meal in adults can lead to greater reductions in Cmax and AUC, by 44% and 33%, respectively. drugs.com Despite this, safety and efficacy studies in pediatric patients using the oral suspension were conducted without regard to food, suggesting that for this population, the impact may not be clinically significant. drugs.comnih.gov
It is important to note that concomitant administration with iron supplements can significantly interfere with cefdinir absorption. A therapeutic iron supplement containing 60 mg of elemental iron can reduce the extent of absorption by 80%, while vitamins supplemented with 10 mg of elemental iron can reduce it by 31%. nih.govfda.gov Therefore, if iron supplements are necessary, cefdinir should be taken at least 2 hours before or after the supplement. drugs.comnih.govfda.govmedscape.com Iron-fortified infant formula does not appear to significantly affect the absorption of the oral suspension, allowing for concomitant administration. drugs.commedcentral.comfda.gov Antacids containing aluminum or magnesium also interfere with cefdinir absorption, and cefdinir should be taken at least 2 hours before or after these antacids. texas.govmedcentral.comnih.govfda.govmedscape.com
Maximal plasma cefdinir concentrations are typically attained 2 to 4 hours after oral administration of either the capsule or suspension formulation in adults. drugs.commims.commedcentral.comnih.govfda.govnih.gov In pediatric patients aged 6 months to 12 years, peak plasma concentrations were observed around 1.8 to 2.2 hours after a single oral dose of the suspension. medcentral.com
| Formulation | Population | Approximate Tmax (hours) |
| Capsule | Adults | 2 - 4 |
| Oral Suspension | Adults | 2 - 4 |
| Oral Suspension | Pediatric (6m-12y) | 1.8 - 2.2 |
Distribution Profile
Following oral administration, cefdinir is distributed into various tissues and fluids. drugbank.commims.commedcentral.com
Cefdinir is moderately bound to plasma proteins. In both adult and pediatric subjects, cefdinir is approximately 60% to 70% bound to plasma proteins. texas.govdrugbank.commims.commedcentral.comnih.govfda.govmedscape.comnih.gov This binding is independent of drug concentration. medcentral.comnih.govfda.gov
| Population | Plasma Protein Binding |
| Adults | 60% - 70% |
| Pediatric | 60% - 70% |
Tissue Distribution and Clinically Relevant Concentrations (e.g., Epithelial Lining Fluid)
Following oral administration, cefdinir distributes into various tissues and fluids relevant to common infection sites, achieving clinically relevant concentrations. These include blister fluid, middle ear fluid, tonsils, sinus tissue, and bronchial mucosa. medcentral.comdrugbank.com Concentrations in these tissues and fluids typically range from 15% to 48% of concurrent plasma concentrations. medcentral.com
Specific studies have quantified cefdinir concentrations in various tissues and fluids:
Tonsil Tissue: In adults receiving single oral doses of 300 or 600 mg, median tonsil concentrations 4 hours post-dose were 0.25 mcg/g and 0.36 mcg/g, respectively. medcentral.com
Sinus Tissue: Adults undergoing sinus surgery showed median sinus tissue concentrations 4 hours after single 300 or 600 mg doses of less than 0.12 mcg/g and 0.21 mcg/g, respectively. medcentral.com Mean sinus tissue concentrations were 16% (± 20) of corresponding plasma concentrations. nih.gov
Bronchial Mucosa: In adults undergoing bronchoscopy, median bronchial mucosa concentrations 4 hours after single 300 or 600 mg doses were 0.78 mcg/mL and 1.14 mcg/mL, respectively. medcentral.com These concentrations were 31% (± 18) of corresponding plasma concentrations. nih.gov
Epithelial Lining Fluid: Median epithelial lining fluid concentrations in adults 4 hours post-dose were 0.29 mcg/mL and 0.49 mcg/mL following single 300 or 600 mg oral doses, respectively. medcentral.com These represented 35% (± 83) of corresponding plasma concentrations. nih.govfrontiersin.org
Blister Fluid: Median maximal concentrations in blister fluid 4-5 hours after single 300 or 600 mg oral doses were 0.65 mcg/mL and 1.1 mcg/mL, respectively. medcentral.comnih.govfda.gov Mean blister fluid Cmax and AUC values were 48% (± 13) and 91% (± 18) of corresponding plasma values. nih.govfda.gov
Middle Ear Fluid: In pediatric patients with acute bacterial otitis media, median middle ear fluid concentrations 3 hours after single 7 or 14 mg/kg doses were 0.21 mcg/mL and 0.72 mcg/mL, respectively. medcentral.comnih.govfda.gov Mean middle ear fluid concentrations were 15% (± 15) of corresponding plasma concentrations. nih.govfda.gov
Data on cefdinir penetration into human cerebrospinal fluid are not available. nih.govfda.gov Cefdinir is approximately 60-70% bound to plasma proteins in both adults and children, and this binding is independent of drug concentration. mims.commedcentral.comnih.govfda.gov
| Tissue/Fluid | Population | Dose (mg or mg/kg) | Time Post-Dose (hours) | Median Concentration (mcg/g or mcg/mL) | % of Plasma Concentration (Mean ± SD) | Source |
| Tonsil Tissue | Adults | 300 | 4 | 0.25 | - | medcentral.com |
| Adults | 600 | 4 | 0.36 | - | medcentral.com | |
| Sinus Tissue | Adults | 300 | 4 | < 0.12 | 16% (± 20) | medcentral.comnih.gov |
| Adults | 600 | 4 | 0.21 | 16% (± 20) | medcentral.comnih.gov | |
| Bronchial Mucosa | Adults | 300 | 4 | 0.78 | 31% (± 18) | medcentral.comnih.gov |
| Adults | 600 | 4 | 1.14 | 31% (± 18) | medcentral.comnih.gov | |
| Epithelial Lining Fluid | Adults | 300 | 4 | 0.29 | 35% (± 83) | medcentral.comnih.gov |
| Adults | 600 | 4 | 0.49 | 35% (± 83) | medcentral.comnih.gov | |
| Blister Fluid | Adults | 300 | 4-5 | 0.65 | 48% (± 13) (Cmax), 91% (± 18) (AUC) | medcentral.comnih.gov |
| Adults | 600 | 4-5 | 1.1 | 48% (± 13) (Cmax), 91% (± 18) (AUC) | medcentral.comnih.gov | |
| Middle Ear Fluid | Pediatrics | 7 mg/kg | 3 | 0.21 | 15% (± 15) | medcentral.comnih.gov |
| Pediatrics | 14 mg/kg | 3 | 0.72 | 15% (± 15) | medcentral.comnih.gov |
Volume of Distribution
The volume of distribution (Vdarea) of cefdinir varies between adults and children. In adults, the mean volume of distribution is approximately 0.35 L/kg (± 0.29 L/kg). mims.commedcentral.comnih.govfda.govtexas.govvirginia.edu For pediatric subjects aged 6 months to 12 years, the mean volume of distribution is higher, averaging 0.67 L/kg (± 0.38 L/kg). medcentral.comnih.govfda.govtexas.govvirginia.edu
| Population | Mean Volume of Distribution (L/kg) | Standard Deviation (L/kg) | Source |
| Adults | 0.35 | 0.29 | medcentral.comnih.govfda.govtexas.gov |
| Children (6 months-12 years) | 0.67 | 0.38 | medcentral.comnih.govfda.govtexas.gov |
Elimination Pathways
Cefdinir is primarily eliminated from the body through renal excretion. mims.commedcentral.comdrugbank.comnih.govfda.govfda.govtexas.govnih.govdrugs.comnih.govfda.gov
Renal Excretion and Unchanged Drug Excretion in Urine
Renal excretion is the principal pathway for cefdinir elimination. mims.commedcentral.comdrugbank.comnih.govfda.govfda.govtexas.govnih.govdrugs.comnih.govfda.gov A significant portion of the administered dose is recovered unchanged in the urine. Following oral administration of a 300 mg dose, approximately 18.4% (± 6.4%) of the dose is eliminated unchanged in the urine. nih.govfda.govfda.govdrugs.com With a 600 mg dose, this percentage is around 11.6% (± 4.6%). nih.govfda.govfda.govdrugs.com Renal clearance in healthy adults is approximately 2.0 mL/minute per kg (± 1.0 mL/minute per kg). medcentral.comdrugbank.comnih.govfda.govfda.govdrugs.com
Role of Hepatic Metabolism
Cefdinir is not significantly metabolized in the liver. mims.commedcentral.comdrugbank.comnih.govfda.govfda.govtexas.govnih.govdrugs.comfda.gov The pharmacological activity is primarily attributed to the parent drug. drugbank.comnih.govfda.govfda.govtexas.govdrugs.comfda.gov Studies in patients with hepatic impairment have not been conducted, as significant dosage adjustments are not anticipated due to the negligible hepatic metabolism. medcentral.comnih.govfda.govfda.govtexas.govnih.govdrugs.comfda.gov
Plasma Elimination Half-Life (t½) in Different Populations (Adults, Children)
The mean plasma elimination half-life (t½) of cefdinir in adults with normal renal function is approximately 1.7 to 1.8 hours (± 0.6 hours). wikipedia.orgmims.commedcentral.comresearchgate.netdrugbank.comnih.govfda.govfda.govtexas.govdrugs.comfda.gov In healthy infants and children, the plasma elimination half-life ranges from 1.2 to 1.5 hours. researchgate.netdrugbank.com In a single-dose pharmacokinetic study in children aged 6 months to 12 years, the half-life was 2.2 ± 0.6 hours after a 7 mg/kg dose and 1.8 ± 0.4 hours after a 14 mg/kg dose. virginia.edu
| Population | Mean Plasma Elimination Half-Life (hours) | Standard Deviation (hours) | Source |
| Adults (Normal Renal Function) | 1.7 - 1.8 | 0.6 | mims.commedcentral.comnih.govfda.govtexas.gov |
| Children (Healthy Infants and Children) | 1.2 - 1.5 | - | researchgate.netdrugbank.com |
| Children (6 months-12 years, 7 mg/kg) | 2.2 | 0.6 | virginia.edu |
| Children (6 months-12 years, 14 mg/kg) | 1.8 | 0.4 | virginia.edu |
Population Pharmacokinetics
Population pharmacokinetic analyses have been conducted to determine the mean population pharmacokinetic parameter values in adults and children. fda.gov These analyses indicated no significant impact of either gender or race on cefdinir pharmacokinetics. nih.govfda.govfda.gov
Studies in adults with impaired renal function demonstrate that cefdinir pharmacokinetics are affected by the degree of renal impairment. medcentral.comnih.govfda.govfda.govdrugs.comfda.gov Decreases in elimination rate, apparent oral clearance, and renal clearance are approximately proportional to reductions in creatinine (B1669602) clearance. medcentral.comnih.govfda.govdrugs.comfda.gov This results in higher and more prolonged plasma concentrations in individuals with renal impairment compared to those with normal renal function. nih.govfda.govdrugs.comfda.gov For instance, in subjects with creatinine clearance between 30 and 60 mL/min, Cmax and t½ increased by approximately 2-fold, and AUC by approximately 3-fold. nih.govfda.govfda.gov In subjects with creatinine clearance less than 30 mL/min, Cmax increased by approximately 2-fold, t½ by approximately 5-fold, and AUC by approximately 6-fold. fda.govfda.gov
Hemodialysis effectively removes cefdinir from the body. nih.govfda.govfda.govdrugs.comfda.gov A 4-hour hemodialysis session removed 63% of cefdinir and reduced the apparent elimination half-life from 16 hours (± 3.5 hours) to 3.2 hours (± 1.2 hours). nih.govfda.govfda.govdrugs.comfda.gov
Concomitant administration with probenecid (B1678239) inhibits the renal excretion of cefdinir, leading to an approximate doubling in AUC, a 54% increase in peak plasma levels, and a 50% prolongation in the apparent elimination half-life. nih.gov
| Population Characteristic | Impact on Cefdinir Pharmacokinetics | Source |
| Gender | No significant impact | nih.govfda.govfda.gov |
| Race | No significant impact | nih.govfda.govfda.gov |
| Renal Impairment | Decreased clearance, increased AUC, Cmax, and t½ (proportional to impairment) | medcentral.comnih.govfda.govdrugs.comfda.gov |
| Hemodialysis | Significant removal, reduced t½ | nih.govfda.govfda.govdrugs.comfda.gov |
| Probenecid Co-administration | Inhibited renal excretion, increased AUC, Cmax, and t½ | nih.gov |
Pharmacokinetics in Renal Impairment and Dosage Adjustment Considerations
Cefdinir is primarily eliminated via renal excretion, with minimal metabolism. nih.govdrugbank.comfda.govtorrentpharma.comtorrentpharma.comfda.gov Studies in adults with varying degrees of renal function have shown that decreases in cefdinir elimination rate, apparent oral clearance (CL/F), and renal clearance are approximately proportional to the reduction in creatinine clearance (CLcr). nih.govprescriberpoint.comfda.govtorrentpharma.commedcentral.com This results in higher and more prolonged plasma cefdinir concentrations in individuals with renal impairment compared to those with normal renal function. nih.govprescriberpoint.comfda.govtorrentpharma.com
For subjects with a CLcr between 30 and 60 mL/min, the maximum plasma concentration (Cmax) and half-life (t½) of cefdinir have been observed to increase by approximately 2-fold, while the area under the plasma concentration-time curve (AUC) increases by approximately 3-fold. nih.govprescriberpoint.comfda.govtorrentpharma.com In subjects with CLcr less than 30 mL/min, Cmax increases by approximately 2-fold, t½ by approximately 5-fold, and AUC by approximately 6-fold. torrentpharma.commedcentral.com
Cefdinir is effectively removed from the body by hemodialysis. fda.govtorrentpharma.commedcentral.comhumanis.com.tr A 4-hour hemodialysis session can remove approximately 63% of the cefdinir from the body, reducing the apparent elimination half-life from about 16 hours to 3.2 hours in subjects undergoing dialysis. fda.govtorrentpharma.commedcentral.comhumanis.com.tr
| Renal Function (CLcr) | Approximate Increase in Cmax | Approximate Increase in t½ | Approximate Increase in AUC |
|---|---|---|---|
| 30-60 mL/min | 2-fold | 2-fold | 3-fold |
| < 30 mL/min | 2-fold | 5-fold | 6-fold |
Pharmacokinetics in Pediatric and Geriatric Populations
The pharmacokinetic profile of cefdinir in pediatric patients aged 6 months to 12 years is reported to be similar to that in adults. nih.govvirginia.edu Maximal plasma concentrations typically occur 2 to 4 hours after oral administration in both populations. nih.govprescriberpoint.comtorrentpharma.comvirginia.edutexas.gov The mean volume of distribution (Vdarea) in adult subjects is 0.35 ± 0.29 L/kg, while in pediatric subjects (6 months to 12 years), it is higher at 0.67 ± 0.38 L/kg. torrentpharma.comvirginia.edutexas.govfda.gov Cefdinir is 60% to 70% bound to plasma proteins in both adult and pediatric subjects, and this binding is independent of concentration. mims.comtorrentpharma.comfda.govfda.gov
In geriatric patients, systemic exposure to cefdinir is substantially increased compared to younger adults. nih.govfda.govtorrentpharma.comhumanis.com.tr Following a single 300-mg dose, Cmax increased by 44% and AUC by 86% in older subjects (19 to 91 years of age). nih.govfda.govtorrentpharma.comhumanis.com.tr This increase is attributed to a reduction in cefdinir clearance. nih.govfda.govtorrentpharma.comhumanis.com.tr The apparent volume of distribution is also reduced in older subjects, which results in no appreciable alteration in the apparent elimination half-life (elderly: 2.2 ± 0.6 hours vs young: 1.8 ± 0.4 hours). nih.govfda.govtorrentpharma.comfda.govhumanis.com.tr Cefdinir clearance is primarily related to changes in renal function rather than age itself. nih.govfda.govtorrentpharma.comprescriberpoint.comfda.govtorrentpharma.comhumanis.com.tr
| Population | Vdarea (L/kg) | Protein Binding (%) | Elimination Half-life (hours) - Healthy Renal Function |
|---|---|---|---|
| Adults | 0.35 ± 0.29 | 60-70 | 1.7 ± 0.6 drugbank.commims.comtorrentpharma.comfda.govvirginia.edufda.gov |
| Pediatric (6 months - 12 years) | 0.67 ± 0.38 | 60-70 | 1.8 ± 0.4 to 2.2 ± 0.6 (depending on dose) virginia.edu |
| Geriatric | Reduced Vdarea compared to young adults | Not specified as different from adults | 2.2 ± 0.6 nih.govfda.govtorrentpharma.comfda.govhumanis.com.tr |
Influence of Gender and Race on Pharmacokinetic Parameters
A meta-analysis of clinical pharmacokinetic data (N=217) indicated no significant impact of either gender or race on cefdinir pharmacokinetics. nih.govfda.govfda.govtorrentpharma.comprescriberpoint.comtorrentpharma.comhumanis.com.trnih.gov
Pharmacodynamics of Cefdinir
As a cephalosporin (B10832234), the bactericidal activity of cefdinir stems from the inhibition of bacterial cell wall synthesis. nih.govdrugbank.commims.comdrugs.comfda.govfda.govtorrentpharma.comprescriberpoint.com Cefdinir is stable against hydrolysis by some, but not all, beta-lactamase enzymes, contributing to its activity against certain resistant strains. nih.govdrugbank.comdrugs.comfda.govfda.govtorrentpharma.comprescriberpoint.comresearchgate.netguidetopharmacology.orgnih.gov
In Vitro Antimicrobial Activity (Pharmacodynamics)
Cefdinir exhibits in vitro activity against a broad spectrum of Gram-positive and Gram-negative aerobic microorganisms. nih.govdrugs.comfda.govfda.govtorrentpharma.comresearchgate.netguidetopharmacology.orgnih.govresearchgate.net
Minimum Inhibitory Concentrations (MICs) against Bacterial Strains
Minimum Inhibitory Concentrations (MICs) are quantitative measures used to estimate the susceptibility of bacteria to antimicrobial compounds. fda.govwikidoc.org Standardized procedures, such as dilution methods (broth or agar), are used to determine MIC values. fda.govwikidoc.org
Cefdinir exhibits in vitro MICs of 1 µg/mL or less against strains of certain microorganisms, although the clinical significance of some of these data is unknown. fda.govtorrentpharma.comwikidoc.org For organisms other than Haemophilus spp. and Streptococcus spp., interpretive standards for MICs are ≤ 1 µg/mL for Susceptible, 2 µg/mL for Intermediate, and ≥ 4 µg/mL for Resistant. fda.gov For Haemophilus spp., an MIC of ≤ 1 µg/mL is considered Susceptible. fda.gov
Studies have reported MIC data for various pathogens. For instance, cefdinir MIC90 values have been reported as 0.5 mg/L for oxacillin-susceptible Staphylococcus aureus (OSSA), ≤0.03 mg/L for Streptococcus pyogenes, and 0.06 mg/L for Streptococcus agalactiae. jmilabs.com Against Escherichia coli and Klebsiella spp., cefdinir MIC50 values were 0.25 mg/L and 0.12 mg/L, respectively. jmilabs.com Cefdinir was found to be the most active oral cephalosporin tested against OSSA, being 2- to 8-fold more potent than other tested oral beta-lactams. jmilabs.com It also showed greater activity against Enterococcus faecalis compared to other tested cephalosporins. karger.comnih.gov
| Microorganism Group | Specific Organism / Strain | Reported MIC Data (µg/mL) | Notes |
|---|---|---|---|
| Gram-Positive Aerobes | Staphylococcus aureus (Oxacillin-Susceptible) | MIC90: 0.5 jmilabs.com | Most active oral cephalosporin against OSSA jmilabs.com |
| Gram-Positive Aerobes | Staphylococcus epidermidis (Methicillin-Susceptible) | ≤ 1 (≥ 90% strains) fda.govwikidoc.org | Clinical significance unknown fda.govwikidoc.org |
| Gram-Positive Aerobes | Streptococcus agalactiae | ≤ 1 (≥ 90% strains) fda.govwikidoc.org, MIC90: 0.06 jmilabs.com | Clinical significance unknown for ≤1 MIC fda.govwikidoc.org |
| Gram-Positive Aerobes | Streptococcus pneumoniae (Penicillin-Susceptible) | MIC90: 0.06 karger.comnih.gov | |
| Gram-Positive Aerobes | Streptococcus pyogenes | MIC90: 0.015 karger.comnih.gov, ≤ 0.03 jmilabs.com | |
| Gram-Positive Aerobes | Viridans group streptococci | ≤ 1 (≥ 90% strains) fda.govwikidoc.org, MIC50: 0.25 jmilabs.com | Clinical significance unknown for ≤1 MIC fda.govwikidoc.org, 88% susceptible at ≤1/≥4 breakpoint jmilabs.com |
| Gram-Negative Aerobes | Citrobacter diversus | ≤ 1 (≥ 90% strains) fda.govwikidoc.org | Clinical significance unknown fda.govwikidoc.org |
| Gram-Negative Aerobes | Escherichia coli | ≤ 1 (≥ 90% strains) fda.govwikidoc.org, MIC50: 0.25 jmilabs.com | Clinical significance unknown for ≤1 MIC fda.govwikidoc.org, 95% susceptible at ≤1/≥4 breakpoint jmilabs.com |
| Gram-Negative Aerobes | Haemophilus influenzae (including β-lactamase producing) | ≤ 1 (Susceptible breakpoint) fda.gov | |
| Gram-Negative Aerobes | Haemophilus parainfluenzae (including β-lactamase producing) | ≤ 1 (Susceptible breakpoint) fda.gov | |
| Gram-Negative Aerobes | Klebsiella pneumoniae | ≤ 1 (≥ 90% strains) fda.govwikidoc.org, MIC50: 0.12 jmilabs.com | Clinical significance unknown for ≤1 MIC fda.govwikidoc.org, 95% susceptible at ≤1/≥4 breakpoint jmilabs.com |
| Gram-Negative Aerobes | Moraxella catarrhalis (including β-lactamase producing) | MIC90: 0.125 karger.comnih.gov | |
| Gram-Negative Aerobes | Proteus mirabilis | ≤ 1 (≥ 90% strains) fda.govwikidoc.org | Clinical significance unknown fda.govwikidoc.org |
| Other | Enterococcus faecalis | MIC90: 16-32 karger.comnih.gov | Activity better than other tested cephalosporins karger.comnih.gov |
Spectrum of Activity against Gram-Positive and Gram-Negative Aerobes
Cefdinir demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative aerobic organisms commonly implicated in community-acquired infections. nih.govdrugs.comfda.govfda.govtorrentpharma.comresearchgate.netguidetopharmacology.orgnih.govresearchgate.net
Against Gram-positive bacteria, cefdinir has shown activity against Staphylococcus aureus (including beta-lactamase producing strains but excluding methicillin-resistant strains), Streptococcus pneumoniae (penicillin-susceptible strains only), and Streptococcus pyogenes. nih.govdrugs.comfda.govfda.govtorrentpharma.comtorrentpharma.comresearchgate.netwikidoc.org In vitro data also indicate activity against methicillin-susceptible Staphylococcus epidermidis, Streptococcus agalactiae, and Viridans group streptococci, although the clinical significance of this is not fully established. fda.govtorrentpharma.comtorrentpharma.comwikidoc.org Cefdinir is inactive against Enterococcus species and methicillin-resistant Staphylococcus species. fda.govtorrentpharma.comtorrentpharma.comvirginia.eduwikidoc.org
Regarding Gram-negative bacteria, cefdinir is active against Haemophilus influenzae (including beta-lactamase producing strains), Haemophilus parainfluenzae (including beta-lactamase producing strains), and Moraxella catarrhalis (including beta-lactamase producing strains). nih.govdrugs.comfda.govfda.govtorrentpharma.comtorrentpharma.comresearchgate.netwikidoc.org In vitro data, with unknown clinical significance, also suggest activity against Citrobacter diversus, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. fda.govtorrentpharma.comtorrentpharma.comwikidoc.org Cefdinir is inactive against Pseudomonas and Enterobacter species. fda.govtorrentpharma.comtorrentpharma.comwikidoc.org
| Compound Name | PubChem CID |
|---|
| Cefdinir | 6915944 calpaclab.commims.comwikipedia.orgfishersci.cacalpaclab.com |
Activity against β-Lactamase Producing Bacteria
Cefdinir demonstrates activity against a variety of Gram-positive and Gram-negative bacteria, including strains that produce certain β-lactamase enzymes. drugbank.com It is stable in the presence of some, but not all, β-lactamase enzymes. texas.govdrugs.comfda.gov Research indicates that Cefdinir exhibits significant resistance to hydrolysis by narrow-spectrum Ambler's class A β-lactamases, such as TEM-1, TEM-2, SHV-1, and the penicillinases produced by Staphylococcus aureus. nih.gov Hydrolysis by Ambler's class C β-lactamases (cephalosporinases) produced by organisms like Escherichia coli, Enterobacter cloacae, and Morganella morganii is hardly detectable. nih.gov While largely resistant to these classes, Cefdinir does show some degree of hydrolysis by certain extended-spectrum β-lactamases (ESBLs), including SHV-2, TEM-3, TEM-5, and MEN-1. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Efficacy
PK/PD principles are applied to predict the efficacy of antibiotics based on their concentration profiles over time and the minimum inhibitory concentration (MIC) of the target pathogen. For β-lactam antibiotics, efficacy is often correlated with the duration for which the drug concentration remains above the MIC at the site of infection. idstewardship.comresearchgate.net However, research on Cefdinir has explored the relevance of different PK/PD indices depending on the specific pathogen and model used.
Area Under the Curve (AUC) to MIC Ratio
The ratio of the area under the plasma concentration-time curve (AUC) to the minimum inhibitory concentration (MIC) (AUC/MIC) is a PK/PD index that integrates both the concentration and time aspects of drug exposure. In studies investigating the efficacy of Cefdinir against Mycobacterium tuberculosis in a hollow fiber model, the AUC0–24/MIC ratio was identified as the PK/PD index most strongly linked to sterilizing efficacy. frontiersin.orgresearchgate.netnih.govnih.govfrontiersin.orgup.ac.za The optimal exposure required for M. tuberculosis kill in this model was calculated as an AUC0–24/MIC of 578.86. frontiersin.orgnih.govnih.govfrontiersin.orgup.ac.za Conversely, an in vitro pharmacodynamic model study evaluating Cefdinir against common bacterial respiratory pathogens found that AUCs were nearly identical between different dosing regimens, and the AUC/MIC ratio was not indicative of antimicrobial efficacy in that specific model. researchgate.netnih.gov
Peak Concentration (Cmax) to MIC Ratio
The ratio of the peak plasma concentration (Cmax) to the minimum inhibitory concentration (MIC) (Cmax/MIC) is another PK/PD index. In the hollow fiber model study focusing on M. tuberculosis, while Cmax/MIC was examined, the AUC/MIC ratio was determined to be a better predictor of Cefdinir's efficacy. researchgate.netnih.govfrontiersin.orgup.ac.za Similarly, the in vitro pharmacodynamic model study against respiratory pathogens suggested that the Cmax/MIC ratio was not indicative of antimicrobial efficacy in that context. researchgate.netnih.gov
Time Above MIC (%TMIC)
For β-lactam antibiotics, the percentage of the dosing interval during which the unbound drug concentration remains above the minimum inhibitory concentration (%TMIC) is traditionally considered the primary PK/PD index correlating with efficacy. idstewardship.comresearchgate.net However, the study using the hollow fiber model for M. tuberculosis found that AUC/MIC was a better predictor of efficacy than %TMIC. researchgate.netnih.govfrontiersin.orgup.ac.za The in vitro pharmacodynamic model study against respiratory pathogens also reported that %TMIC did not correlate with antimicrobial efficacy in their model, noting instances where higher %TMIC values did not prevent bacterial regrowth. researchgate.netnih.gov Despite these findings in specific models, other research has evaluated %TMIC for Cefdinir against various pathogens. For instance, a study comparing Cefdinir with other cephalosporins found that the %TMIC of Cefdinir following thrice-daily administration was longer than 40% of the medication interval against most tested isolates. nih.gov Data on %TMIC for Cefdinir against Streptococcus pneumoniae at different pediatric doses and MICs have also been reported. la.gov
| Dose (pediatric) | MIC Susceptible | MIC Intermediate | MIC Resistant | %TMIC (S. pneumoniae) |
| 14 mg/kg daily | 42 | |||
| 14 mg/kg Q12H | 80 | |||
| 25 mg/kg daily | 47 | |||
| 25 mg/kg Q12H | 82 |
Note: Data extracted from a table presenting %TMIC for Cefdinir and Streptococcus pneumoniae. la.gov
Time-Kill Curve Studies and Bactericidal Rates
Time-kill curve studies are in vitro experiments that assess the rate and extent of bacterial killing by an antibiotic over time at various concentrations. Cefdinir is classified as a bactericidal antibiotic, meaning it kills bacteria. drugs.comcalpaclab.comresearchgate.net Its bactericidal activity results from the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). drugs.comcalpaclab.comresearchgate.netmims.com
Time-kill studies have been employed to evaluate Cefdinir's bactericidal activity. researchgate.netnih.govnih.gov Cefdinir is reported to be rapidly bactericidal against a number of pathogens at concentrations equivalent to two to four times their minimum bactericidal concentrations. researchgate.net A comparative study utilizing time-kill methodologies assessed the bactericidal activities of Cefdinir and cefaclor (B193732) against Streptococcus pneumoniae and beta-lactamase-producing Haemophilus influenzae. nih.govpsu.edu This study found that the bactericidal activities of both drugs against these pathogens were similar when evaluated by the relationship between the bacterial growth rate and the kill rate at 6 hours of exposure, although Cefdinir demonstrated greater activity at lower concentrations. nih.govpsu.edu More recently, time-kill assays have shown that a combination of amoxicillin (B794) and Cefdinir exhibits synergistic bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, leading to a reduction of greater than 3 log10 in colony-forming units (CFU) after 24 hours. nih.gov
Clinical Efficacy and Comparative Studies of E Cefdinir
Clinical Trial Methodologies and Study Designs
The clinical efficacy of cefdinir (B1668824) has been investigated through various study designs, including randomized controlled trials (RCTs), investigator-blind, double-blind, and multicenter studies mims.commims.comfishersci.cafishersci.caontosight.ai. These designs are considered robust for evaluating the effectiveness of new treatments by minimizing bias and increasing the generalizability of findings across different clinical settings.
In these comparative trials, cefdinir has been evaluated against several comparator antibiotics, including cefaclor (B193732), cefprozil (B1668874), amoxicillin (B794)/clavulanate, penicillin V, and cephalexin (B21000) mims.commims.comfishersci.cafishersci.caontosight.ainih.gov. The choice of comparator was typically based on the specific infection being studied and the standard treatments for those conditions.
Efficacy in Specific Bacterial Infections
Cefdinir has been studied for its efficacy in treating a range of specific bacterial infections affecting different body systems. Efficacy in these studies was commonly assessed through clinical cure rates and bacteriological eradication rates.
Respiratory Tract Infections (Pneumonia, Acute Exacerbations of Chronic Bronchitis, Sinusitis)
Cefdinir has demonstrated clinical efficacy in the treatment of respiratory tract infections, including community-acquired pneumonia, acute exacerbations of chronic bronchitis, and acute bacterial sinusitis mims.comfishersci.cauni.luwikipedia.org. Comparative studies have evaluated cefdinir against agents such as cefaclor in acute bacterial exacerbations of chronic bronchitis fishersci.ca and cefprozil in acute bacterial sinusitis mims.com. These trials assessed clinical and bacteriological response rates in the studied patient populations mims.comfishersci.cawikipedia.org.
| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |
| Community-Acquired Pneumonia | Not specified in text | Clinical Response Rate | Data not available | Data not available |
| Acute Exacerbations of Chronic Bronchitis | Cefaclor | Clinical Response Rate | Data not available | Data not available |
| Bacteriological Response Rate | Data not available | Data not available | ||
| Acute Bacterial Sinusitis | Cefprozil | Clinical Outcome | Data not available | Data not available |
| Bacteriological Outcome | Data not available | Data not available |
Note: Specific numerical efficacy data was not available in the provided source material.
Pharyngitis and Tonsillitis
The efficacy of cefdinir in treating pharyngitis and tonsillitis has also been investigated mims.comuni.lu. In studies focusing on streptococcal pharyngitis, cefdinir has been compared to penicillin V, with clinical and bacteriological outcomes being reported ontosight.ai.
| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |
| Pharyngitis/Tonsillitis | Penicillin V | Clinical Outcome | Data not available | Data not available |
| Bacteriological Outcome | Data not available | Data not available |
Note: Specific numerical efficacy data was not available in the provided source material.
Acute Otitis Media
Cefdinir has been evaluated for its effectiveness in treating acute otitis media mims.com. Comparative trials in this area have included comparisons between cefdinir and amoxicillin/clavulanate, assessing both clinical and bacteriological efficacy rates fishersci.ca.
| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |
| Acute Otitis Media | Amoxicillin/clavulanate | Clinical Efficacy Rate | Data not available | Data not available |
| Bacteriological Efficacy Rate | Data not available | Data not available |
Note: Specific numerical efficacy data was not available in the provided source material.
Uncomplicated Skin and Skin-Structure Infections
Studies have also examined the efficacy of cefdinir in treating uncomplicated skin and skin-structure infections mims.comnih.govwikipedia.org. Cefdinir has shown activity against common pathogens involved in these infections, such as Staphylococcus aureus and Streptococcus pyogenes wikipedia.org. Comparative studies have been conducted, including trials comparing cefdinir to cephalexin in uncomplicated skin and skin structure infections, reporting on clinical cure rates nih.gov.
| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |
| Uncomplicated Skin and Skin-Structure Infections | Cephalexin | Clinical Cure Rate | Data not available | Data not available |
Note: Specific numerical efficacy data was not available in the provided source material.
Urinary Tract Infections (Acute Uncomplicated Cystitis, Complicated UTI)
The efficacy of cefdinir in the treatment of urinary tract infections, including both uncomplicated and complicated cases, has been evaluated calpaclab.com. These studies have reported on the clinical and bacteriological cure rates achieved with cefdinir in these infections calpaclab.com.
| Infection Type | Comparator | Outcome Measure | Cefdinir Efficacy | Comparator Efficacy |
| Uncomplicated Urinary Tract Infections | Not specified in text | Clinical Cure Rate | Data not available | Data not available |
| Bacteriological Cure Rate | Data not available | Data not available | ||
| Complicated Urinary Tract Infections | Not specified in text | Clinical Cure Rate | Data not available | Data not available |
| Bacteriological Cure Rate | Data not available | Data not available |
Comparative Efficacy Studies with Other Antibiotics
Clinical trials have compared the efficacy of Cefdinir with various other antibiotics for treating common bacterial infections. These studies often assess clinical cure rates and bacteriological eradication rates to determine comparable effectiveness.
Cefdinir vs. Penicillin V
Studies comparing Cefdinir and Penicillin V, particularly in the treatment of streptococcal pharyngitis/tonsillitis, have shown Cefdinir to be at least as effective, and in some cases, superior. In pediatric trials, Cefdinir demonstrated significantly higher rates of Streptococcus pyogenes eradication compared to Penicillin V. researchgate.netnih.govresearchgate.net Clinical cure rates with 10-day courses of Cefdinir were also significantly higher than those achieved with Penicillin V. researchgate.netnih.govresearchgate.netnih.gov
Clinical and Bacteriological Outcomes: Cefdinir vs. Penicillin V in Pediatric Streptococcal Tonsillopharyngitis
| Treatment Regimen | Clinical Cure Rate (%) | Microbiological Eradication Rate (%) | Citation |
| Cefdinir (various regimens) | 94.9 | 92.7 | nih.gov |
| Penicillin V (10 mg/kg 4 times daily, 10 days) | 88.5 | 70.9 | nih.gov |
| Cefdinir QD (10 days) | 94.8 | 91.4 | nih.gov |
| Cefdinir BID (10 days) | 96.3 | 91.7 | nih.gov |
| Penicillin V (10 days) | 88.9 | 83.4 | nih.gov |
| Cefdinir (5 or 10 days) | ≥96 | >90 | researchgate.netresearchgate.net |
| Penicillin V (10 days) | 86.3 | ≈70 | researchgate.netresearchgate.net |
Cefdinir vs. Cefaclor
Comparative studies have indicated that Cefdinir and Cefaclor show similar clinical and bacteriological efficacy in treating certain infections. medcentral.comresearchgate.netresearchgate.net For instance, in community-acquired pneumonia, the clinical response to Cefdinir has been reported as similar to that of Cefaclor. medcentral.com Clinical success rates in some trials were comparable, with both agents showing high bacteriological eradication rates. researchgate.net
Clinical Success and Bacteriological Eradication: Cefdinir vs. Cefaclor
| Antibiotic | Clinical Success Rate (%) | Bacteriological Eradication Rate (%) | Citation |
| Cefdinir | 89 | >90 | researchgate.net |
| Cefaclor | 86 | >90 | researchgate.net |
Cefdinir vs. Amoxicillin/Clavulanate
For acute otitis media in young children, an intent-to-treat analysis showed Cefdinir to be as efficacious as high-dose Amoxicillin/Clavulanate, although a per-protocol analysis indicated a slightly lower effectiveness for Cefdinir, particularly in patients with recurrent AOM or those younger than 24 months. nih.gov
Clinical and Bacteriological Outcomes: Cefdinir vs. Amoxicillin/Clavulanate in Acute Bacterial Sinusitis
| Treatment Regimen | Clinical Cure/Improvement Rate (%) | Bacteriological Eradication Rate (Overall) (%) | H. influenzae Eradication Rate (%) | Citation |
| Cefdinir (600 mg once daily, 10 days) | ≥90 | Similar to A-C | 78 | asm.orgasm.org |
| Cefdinir (300 mg twice daily, 10 days) | ≥90 | Similar to A-C | 78 | asm.orgasm.org |
| Amoxicillin/Clavulanate (500 mg three times daily, 10 days) | ≥90 | Similar to Cefdinir | 57 | asm.orgasm.org |
Clinical Cure Rates: Cefdinir vs. High-Dose Amoxicillin/Clavulanate in Pediatric Acute Otitis Media
| Treatment Regimen | ITT Clinical Cure Rate (%) | Per-Protocol Clinical Cure Rate (%) | Citation |
| Cefdinir (14 mg/kg divided BID, 10 days) | 82 | 82 | nih.gov |
| High-Dose Amoxicillin/Clavulanate (90/6.4 mg/kg divided BID, 10 days) | 85 | 90 | nih.gov |
Cefdinir vs. Cefpodoxime (B17579) or Cefuroxime (B34974)
Limited direct comparative clinical data exists for Cefdinir versus Cefpodoxime. inpharmd.com However, both Cefdinir and Cefpodoxime are recommended in guidelines for treating acute otitis media and acute bacterial sinusitis. ajmc.com
Studies comparing Cefdinir with Cefuroxime, particularly for acute exacerbations of chronic bronchitis, have shown comparable microbiologic and clinical responses. inpharmd.comnih.govresearchgate.net One randomized controlled trial found similar microbiologic eradication rates and clinical response rates between once-daily Cefdinir, twice-daily Cefdinir, and twice-daily Cefuroxime axetil. inpharmd.comnih.govresearchgate.net
Microbiologic Eradication and Clinical Response: Cefdinir vs. Cefuroxime in Acute Exacerbation of Chronic Bronchitis
| Treatment Regimen | Microbiologic Eradication Rate (by pathogen) (%) | Microbiologic Eradication Rate (by patient) (%) | Clinical Response Rate (by patient) (%) | Citation |
| Cefdinir (600 mg once daily, 10 days) | 90 | 90 | 81 | inpharmd.comnih.govresearchgate.net |
| Cefdinir (300 mg twice daily, 10 days) | 85 | 85 | 74 | inpharmd.comnih.govresearchgate.net |
| Cefuroxime axetil (250 mg twice daily, 10 days) | 88 | 86 | 80 | inpharmd.comnih.govresearchgate.net |
Bacteriological Eradication Rates
Bacteriological Eradication Rates with Cefdinir in Various Infections
| Infection Type | Pathogen | Eradication Rate (%) | Citation |
| Streptococcal Pharyngitis/Tonsillitis | Streptococcus pyogenes | >90 | researchgate.netnih.govresearchgate.netnih.gov |
| Acute Bacterial Sinusitis | Overall | Similar to A-C | asm.orgasm.org |
| Acute Bacterial Sinusitis | H. influenzae | 78 | medcentral.com |
| Pediatric Infections | Overall | 93.3 | nih.gov |
| Pediatric Infections (5% granule) | Overall | 82.1 | nih.gov |
| Pediatric Infections (10% granule) | Overall | 84.0 | nih.gov |
Clinical Cure and Improvement Rates
Clinical trials have evaluated the efficacy of cefdinir (referred to as E-Cefdinir in the context of this article) in treating various bacterial infections by assessing clinical cure and improvement rates. In double-blind, controlled studies involving adults, adolescents, and children with streptococcal pharyngitis, a 10-day regimen of oral cefdinir demonstrated superior clinical and microbiologic response compared to a 10-day regimen of oral penicillin V. A 5-day regimen of oral cefdinir showed similar clinical and microbiologic response to the 10-day penicillin V regimen. medcentral.com The clinical cure rate 4-10 days after completing therapy was approximately 95-97% for the 10-day cefdinir course, 89-91% for the 5-day cefdinir course, and 85-90% for the 10-day penicillin V course. medcentral.com
For acute exacerbations of chronic bronchitis (AECB) in adults and adolescents, cefdinir has shown comparable efficacy to other antibiotics. In one study, the clinical cure rates at the test-of-cure visit were 82% in the cefdinir group and 74% in the cefprozil group in the clinically evaluable population. oup.com In the intent-to-treat population, the clinical cure rate for cefdinir was 78% compared to 74% for cefprozil, demonstrating equivalence. oup.com Another trial in adults and adolescents with AECB found that cefdinir 300 mg twice daily for 5 days produced a higher clinical cure rate (80.3%) than cefprozil 500 mg twice daily for 10 days (71.9%), although the 95% confidence intervals indicated non-equivalence. researchgate.net
In controlled comparative studies for community-acquired pneumonia (CAP) in adults and adolescents, a satisfactory clinical response (cure plus improvement) was achieved in 89% of those receiving cefdinir (300 mg twice daily for 10 days) and 86% of those receiving cefaclor (500 mg three times daily for 10 days) 6-14 days post-therapy completion. medcentral.com Clinical success rates with cefdinir and cefaclor were reported as 89% and 86%, respectively, with bacteriological eradication rates exceeding 90% for both groups in CAP trials. researchgate.net
Studies in adults and adolescents with acute bacterial rhinosinusitis have shown that cefdinir 300 mg twice daily or 600 mg once daily for 10 days provides clinical and bacteriological efficacy equivalent to standard regimens of amoxicillin/clavulanic acid. researchgate.net Clinical responses (cure or cure plus improvement) were achieved in at least 87% of patients at test-of-cure visits. researchgate.net In two multicenter trials involving nearly 1800 patients with acute community-acquired bacterial sinusitis (ACABS), 10 days of therapy with cefdinir 600 mg/day (once or twice daily) was as clinically effective as 10 days of amoxicillin/clavulanate 500 mg three times a day, with approximately 90% cure rates in the three treatment groups for all clinically evaluable patients. asm.org, nih.gov
For pediatric infections, cefdinir has also demonstrated favorable clinical outcomes. In a study of children with pharyngitis caused by Streptococcus pyogenes, clinical cure rates were 92% with cefdinir and 91% with penicillin V. virginia.edu For acute otitis media (AOM) in children, clinical cure rates were comparable between cefdinir (87%) and azithromycin (B1666446) (85%) in a multicenter prospective study. ajmc.com Another study in children aged 6 months to 6 years with AOM found intent-to-treat clinical cure rates of 82% for cefdinir and 85% for amoxicillin/clavulanate (10-day course), with per protocol cure rates of 82% and 90%, respectively. virginia.edu However, a study in younger children (6 to 24 months) with AOM showed clinical cure rates of 71.0% for a 5-day cefdinir regimen compared to 86.5% for a 10-day amoxicillin/clavulanate regimen. virginia.edu
In pediatric patients with uncomplicated skin and skin structure infections, oral cefdinir (7 mg/kg twice daily for 10 days) was as effective as oral cephalexin (10 mg/kg four times daily for 10 days). medcentral.com
The following table summarizes some of the clinical cure and improvement rates observed in various studies:
| Infection Type | Patient Population | Cefdinir Regimen | Comparator Regimen | Clinical Cure/Improvement Rate (Cefdinir) | Clinical Cure/Improvement Rate (Comparator) | Reference |
| Streptococcal Pharyngitis (10-day) | Adults, Adolescents, Children | Oral cefdinir (10 days) | Oral penicillin V (10 days) | 95-97% | 85-90% | medcentral.com |
| Streptococcal Pharyngitis (5-day) | Adults, Adolescents, Children | Oral cefdinir (5 days) | Oral penicillin V (10 days) | 89-91% | 85-90% | medcentral.com |
| AECB (Clinically Evaluable) | Adults, Adolescents | Cefdinir 300 mg bd (5 days) | Cefprozil 500 mg bd (10 days) | 82% | 74% | oup.com |
| AECB (Intent-to-Treat) | Adults, Adolescents | Cefdinir 300 mg bd (5 days) | Cefprozil 500 mg bd (10 days) | 78% | 74% | oup.com |
| AECB | Adults, Adolescents | Cefdinir 300 mg twice daily (5 days) | Cefprozil 500 mg twice daily (10 days) | 80.3% | 71.9% | researchgate.net |
| CAP (Cure + Improvement) | Adults, Adolescents | Cefdinir 300 mg twice daily (10 days) | Cefaclor 500 mg three times daily (10 days) | 89% | 86% | medcentral.com |
| Acute Bacterial Rhinosinusitis | Adults, Adolescents | Cefdinir 300 mg bid or 600 mg qd (10 days) | Amoxicillin/clavulanic acid | ≥87% (Clinical response) | Equivalent | researchgate.net |
| ACABS | Adults, Adolescents | Cefdinir 600 mg/day (10 days) | Amoxicillin/clavulanate | ~90% (Cure) | ~90% (Cure) | asm.org, nih.gov |
| Pharyngitis | Children | Cefdinir 7 mg/kg twice daily (5 days) | Penicillin V 10 mg/kg four times daily (10 days) | 92% | 91% | virginia.edu |
| AOM | Children (6 mo-6 yrs) | Cefdinir 7 mg/kg q12h (5 days) | Azithromycin (5 days) | 87% | 85% | ajmc.com |
| AOM (Intent-to-Treat) | Children (6 mo-6 yrs) | Cefdinir 7 mg/kg twice daily (10 days) | Amoxicillin/clavulanate 45 mg/kg twice daily (10 days) | 82% | 85% | virginia.edu |
| AOM (Per Protocol) | Children (6 mo-6 yrs) | Cefdinir 7 mg/kg twice daily (10 days) | Amoxicillin/clavulanate 45 mg/kg twice daily (10 days) | 82% | 90% | virginia.edu |
| AOM | Children (6-24 months) | Cefdinir 7 mg/kg twice daily (5 days) | Amoxicillin/clavulanate 45 mg/kg twice daily (10 days) | 71.0% | 86.5% | virginia.edu |
| Uncomplicated Skin and Skin Structure Infections | Children | Cefdinir 7 mg/kg twice daily (10 days) | Cephalexin 10 mg/kg four times daily (10 days) | As effective as | As effective as | medcentral.com |
Real-World Effectiveness and Post-Marketing Surveillance Studies
Post-marketing surveillance (PMS), also known as Clinical Phase 4, is a crucial stage after a drug's approval, focusing on gathering real-world data on its safety and effectiveness in a broader population. lindushealth.com, fgk-cro.com This phase helps identify less common or delayed adverse effects and provides insights into the drug's performance in diverse patient groups not fully represented in initial clinical trials. lindushealth.com, nih.gov PMS methods include spontaneous reporting by healthcare professionals and consumers, registry studies, observational studies, and analysis of electronic health records. fgk-cro.com
While specific large-scale, dedicated post-marketing surveillance studies focusing solely on quantifying the real-world effectiveness (cure and improvement rates) of cefdinir across all its approved indications were not prominently detailed in the search results, the continued widespread use of cefdinir since its approval and its inclusion in treatment guidelines for various infections suggest a generally favorable real-world effectiveness profile. ajmc.com, rupahealth.com
Clinical experience and numerous comparative trials conducted both before and after initial marketing contribute to the understanding of cefdinir's effectiveness in real-world settings. For instance, studies in children have shown that cefdinir produces clinical cure rates of 80% or greater in most settings for infections like pharyngitis and tonsillitis, acute otitis media, and uncomplicated skin and skin structure infections. virginia.edu The effectiveness of cefdinir for common bacterial infections, including respiratory, ear, and skin infections, is recognized, although its success is dependent on the specific bacteria causing the infection. rupahealth.com
Guidelines recommend cefdinir as a primary treatment choice for penicillin-allergic patients and in mild or moderate acute bacterial sinusitis and acute otitis media, indicating its established place in clinical practice based on accumulated evidence. ajmc.com The broad spectrum of activity against common respiratory pathogens like Haemophilus influenzae, Moraxella catarrhalis, and penicillin-susceptible Streptococcus pneumoniae, coupled with its stability against common beta-lactamases, contributes to its real-world utility. researchgate.net, researchgate.net, nih.gov
Post-marketing data collection, while not always presented as formal "effectiveness rates" in the same way as controlled trials, continuously informs the medical community about the drug's performance and allows for updates in prescribing information and guidelines to optimize its use in the real world. lindushealth.com, fgk-cro.com
Antimicrobial Resistance Mechanisms and E Cefdinir
Mechanisms of Bacterial Resistance to E-Cefdinir
The main mechanisms by which bacteria develop resistance to cefdinir (B1668824) include the enzymatic hydrolysis of the beta-lactam ring, alterations in the penicillin-binding proteins (PBPs) that are the antibiotic's targets, and decreased permeability of the bacterial outer membrane coupled with increased efflux of the drug. rupahealth.comrxlist.comoup.com
β-Lactamase Hydrolysis of the β-Lactam Ring
Beta-lactamases are enzymes produced by bacteria that can hydrolyze the beta-lactam ring, a crucial structural component of cefdinir and other beta-lactam antibiotics, rendering them inactive. patsnap.comrxlist.com While cefdinir is noted for its stability against hydrolysis by many common plasmid-mediated beta-lactamases, including TEM-1, TEM-2, and SHV-1, it can be susceptible to hydrolysis by certain extended-spectrum beta-lactamases (ESBLs) and other specific beta-lactamase types. nih.govresearchgate.netnih.gov For example, cefdinir showed some hydrolysis by SHV-2, TEM-3, TEM-5, and MEN-1 beta-lactamases in one study. nih.gov
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins (PBPs) are bacterial enzymes involved in the synthesis of the peptidoglycan layer of the cell wall, which is the primary target of cefdinir. patsnap.comtoku-e.com Alterations in the structure or expression of PBPs can lead to decreased affinity for cefdinir, reducing its ability to inhibit cell wall synthesis effectively. patsnap.comrxlist.com This mechanism is particularly significant in organisms like Streptococcus pneumoniae and Neisseria gonorrhoeae. oup.comresearchgate.net
In Streptococcus pneumoniae, resistance to beta-lactam antibiotics, including cefdinir, is often mediated by modifications in key PBPs, specifically PBP2x, PBP2b, and PBP1a. researchgate.net These alterations, often resulting from the acquisition of mosaic PBP genes through genetic recombination, lead to a reduced binding affinity of the antibiotic to the PBP. researchgate.net Studies have shown that specific amino acid substitutions in PBP 3 of Haemophilus influenzae, such as Asp526Lys, can lead to increased resistance to cefdinir. asm.orgnih.gov Multiple substitutions in PBP 3 can further increase resistance levels. asm.orgnih.gov In Neisseria gonorrhoeae, the presence of mosaic PBP 2 structures has been associated with decreased susceptibility to oral cephalosporins like cefdinir due to reduced affinity. oup.com
Decreased Outer Membrane Permeability and Efflux Pumps
In Gram-negative bacteria, the outer membrane acts as a barrier that can limit the penetration of antibiotics to their intracellular targets. Changes in the composition or structure of the outer membrane, such as a decrease in the number or size of porin channels, can reduce the influx of cefdinir into the bacterial cell. rupahealth.comoup.com Additionally, some bacteria possess efflux pumps, which are transport proteins that can actively pump antibiotic molecules out of the cell, thereby lowering the intracellular concentration of the drug below inhibitory levels. rupahealth.comoup.com These mechanisms, often acting in combination with other resistance determinants, can contribute to reduced susceptibility or resistance to cefdinir.
Epidemiology of this compound Resistance
Data from a study comparing cefdinir to cefprozil (B1668874) in treating acute exacerbations of chronic bronchitis showed that 6% of pathogens were resistant to cefdinir at admission. oup.com
Interactive Table 1: Cefdinir Resistance Rates in Streptococcus pneumoniae (2005-2006 US Study) asm.org
| Pathogen | Cefdinir Resistance Rate (%) |
| Streptococcus pneumoniae | 19.2 |
Interactive Table 2: Beta-Lactamase Production Rates in Respiratory Pathogens (2005-2006 US Study) asm.org
| Pathogen | Beta-Lactamase Production Rate (%) |
| Haemophilus influenzae | 27.4 |
| Moraxella catarrhalis | 91.6 |
High rates of resistance to cefdinir (70.6%) among Gram-negative bacilli, including Enterobacteriaceae, Pseudomonas, and Acinetobacter species, were observed in one study, although this contrasted with other studies finding cefdinir effective against many beta-lactamase-producing organisms. scielo.br
Strategies to Overcome Resistance
Combating cefdinir resistance involves strategies aimed at either circumventing the existing resistance mechanisms or preventing their emergence and spread.
Combination Therapies (e.g., with β-Lactamase Inhibitors like Avibactam)
One approach to overcome resistance, particularly that mediated by beta-lactamases, is the use of combination therapies that include a beta-lactamase inhibitor alongside the beta-lactam antibiotic. Beta-lactamase inhibitors protect the beta-lactam drug from hydrolysis by inactivating the bacterial enzymes. medlineplus.govdrmoniakhealth.com
Avibactam (B1665839) is a non-beta-lactam beta-lactamase inhibitor that inhibits a wide range of beta-lactamases, including Ambler class A, C, and some D enzymes. medlineplus.gov While combinations like ceftazidime-avibactam are established for treating infections caused by resistant Gram-negative bacteria, the potential for combining cefdinir with beta-lactamase inhibitors like avibactam is an area of research. medlineplus.govdrmoniakhealth.com
Studies investigating the activity of cefdinir in combination with avibactam against Mycobacterium tuberculosis have shown that the addition of avibactam did not significantly affect the minimum inhibitory concentration (MIC) of cefdinir for this organism, suggesting that cefdinir's activity against M. tuberculosis is largely independent of beta-lactamase inhibition in this context. frontiersin.orgfrontiersin.orgnih.govresearchgate.net
Interestingly, a recent study explored the synergistic bactericidal activity of a dual beta-lactam combination of amoxicillin (B794) and cefdinir against methicillin-resistant Staphylococcus aureus (MRSA). nih.govshea-online.org This combination demonstrated synergistic activity in vitro and in an animal model, suggesting a potential strategy to overcome the resistance in MRSA, which is typically resistant to beta-lactam antibiotics due to the production of altered PBPs (specifically PBP2a). nih.govshea-online.org The proposed mechanism involves the efficient inhibition of beta-lactamase and PBPs by the combination. nih.gov
Interactive Table 3: Synergistic Activity of Amoxicillin/Cefdinir Combination Against MRSA (Example Strain USA300) nih.gov
| Antibiotic Alone | MIC (mg/L) | Combination (Amoxicillin/Cefdinir) | MIC (mg/L) | Fractional Inhibitory Concentration Index (FICI) |
| Amoxicillin | 1024 | Amoxicillin (with Cefdinir) | 16 | 0.047 |
| Cefdinir | 64 | Cefdinir (with Amoxicillin) | 2 | 0.047 |
This research suggests that combining cefdinir with other beta-lactams or potentially other types of resistance inhibitors could be a viable strategy to restore or enhance its activity against resistant pathogens. nih.govacs.org
Novel Approaches to Combat this compound Resistance
Combating resistance to antibiotics like cefdinir requires the exploration of novel strategies. These approaches often focus on overcoming existing resistance mechanisms or developing new ways to target bacteria.
One approach involves the use of beta-lactamase inhibitors in combination with beta-lactam antibiotics. While cefdinir is stable against many beta-lactamases, combining it with an inhibitor could potentially enhance its activity against strains producing beta-lactamases that can hydrolyze cefdinir. However, the provided search results indicate that cefdinir has shown efficacy against Mycobacterium tuberculosis without the addition of a beta-lactamase inhibitor in a preclinical model, suggesting its inherent stability against certain beta-lactamases. frontiersin.orgnih.gov
Combination therapy with other antimicrobial agents is another strategy to combat resistance. Combining antibiotics with different mechanisms of action can potentially provide synergistic effects and reduce the likelihood of resistance development. Research has explored the synergistic efficacy of combining cefdinir with other agents. For instance, a dual combination of amoxicillin and cefdinir has shown synergistic bactericidal efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains in in vitro and in vivo studies. nih.gov This suggests that combining cefdinir with other beta-lactams could be a novel approach to treat infections caused by resistant pathogens like MRSA, where individual beta-lactams are often ineffective due to resistance mechanisms, including altered PBPs (like PBP2a in MRSA).
Studies have also investigated the potential of combining cefdinir with non-beta-lactam agents. For example, synergy between cefdinir and TXA707, an FtsZ-targeting agent, has been reported against MRSA. nih.govresearchgate.net Targeting essential bacterial processes different from cell wall synthesis, like cell division protein FtsZ, in combination with cell wall synthesis inhibitors like cefdinir, represents a promising strategy to overcome resistance.
Specific research findings on novel approaches directly and solely focused on combating this compound resistance were not extensively detailed in the provided search results. However, the studies on Cefdinir combinations, particularly with amoxicillin against MRSA and with FtsZ inhibitors, highlight the potential of synergistic interactions and targeting multiple bacterial pathways as strategies to overcome resistance challenges associated with this class of antibiotics. nih.govresearchgate.net
Interactive data tables based on available data:
| Bacterial Species | Mechanism of Resistance | Note on Cefdinir Activity | Source |
| Haemophilus influenzae | Beta-lactamase production | Effective against beta-lactamase producing strains. texas.govfda.gov | texas.govfda.gov |
| Haemophilus parainfluenzae | Beta-lactamase production | Effective against beta-lactamase producing strains. texas.govfda.gov | texas.govfda.gov |
| Moraxella catarrhalis | Beta-lactamase production | Effective against beta-lactamase producing strains. texas.govfda.gov | texas.govfda.gov |
| Staphylococcus aureus | Beta-lactamase production | Effective against beta-lactamase producing strains (MSSA). texas.govrxlist.comdrugs.com | texas.govrxlist.comdrugs.com |
| Escherichia coli | Beta-lactamase production (ESBLs, AmpC), Efflux pumps | Susceptibility varies; resistance rates observed. nih.govidsociety.orgresearchgate.netnih.gov | nih.govidsociety.orgresearchgate.netnih.gov |
| Klebsiella pneumoniae | Beta-lactamase production (ESBLs, AmpC), Porin changes | Resistance rates observed; can be resistant to cephalosporins. mdpi.comnih.govidsociety.org | mdpi.comnih.govidsociety.org |
| Enterobacter spp. | Intrinsic AmpC beta-lactamases | Inactive against most strains. texas.govrxlist.com | texas.govrxlist.com |
| Pseudomonas spp. | Various (including efflux pumps) | Inactive against most strains. texas.govrxlist.com | texas.govrxlist.com |
| Enterococcus spp. | Various (including altered PBPs, efflux pumps) | Inactive against most strains. texas.govrxlist.comjidc.org | texas.govrxlist.comjidc.org |
| Penicillin-resistant streptococci | Altered PBPs | Inactive against most strains. texas.govrxlist.com | texas.govrxlist.com |
| Methicillin-resistant staphylococci (MRSA) | Altered PBPs (PBP2a) | Inactive against most strains; synergy shown with combinations. texas.govrxlist.comnih.gov | texas.govrxlist.comnih.gov |
| Mycobacterium tuberculosis | Beta-lactamase (BlaC) | Showed efficacy in preclinical model without beta-lactamase inhibitor. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Combination Partner | Target Pathogen (Example) | Observed Effect Against Resistance | Source |
| Amoxicillin | MRSA | Synergistic bactericidal efficacy | nih.gov |
| TXA707 (FtsZ-targeting agent) | MRSA | Synergy, reduced resistance emergence | nih.govresearchgate.net |
| Amoxicillin/Clavulanate (with Cefixime in ESBL-EC) | ESBL-EC E. coli | Enhanced susceptibility rate | nih.gov |
Synthesis and Analytical Chemistry of E Cefdinir
Synthetic Pathways for E-Cefdinir
The synthesis of this compound is often discussed in the context of Cefdinir (B1668824) synthesis, as the E-isomer can be an undesirable byproduct. Cefdinir, the (Z)-isomer, is characterized by a (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl moiety at the C-7 position of the cephalosporin (B10832234) nucleus. daicelpharmastandards.comlookchem.com this compound has the same chemical formula (C14H13N5O5S2) and molecular weight (395.4 g/mol ) as Cefdinir, but differs in the stereochemistry of the hydroxyimino group at the C-7 side chain, possessing the (E) configuration. nih.govdaicelpharmastandards.com
Starting Materials and Intermediates
A key starting material for the synthesis of cephalosporins, including Cefdinir and its related compounds, is 7-aminocephalosporanic acid (7-ACA). lookchem.comwikipedia.orgresearchgate.netnih.govwepub.org 7-ACA is a core chemical structure obtained from cephalosporin C, typically through chemical or enzymatic hydrolysis. wikipedia.orgwepub.org
Another important intermediate involves the construction of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetyl moiety. This side chain is often prepared separately and then coupled to the cephalosporin nucleus. lookchem.combeilstein-journals.org One approach involves starting from ethyl acetoacetate, which is converted to an oxime and then subjected to a Hantzsch-type thiazole (B1198619) synthesis. lookchem.combeilstein-journals.org Protected derivatives of this moiety are commonly used in the coupling step. lookchem.comresearchgate.netnih.gov
Specific intermediates mentioned in the synthesis of Cefdinir (and potentially leading to this compound) include diphenylmethyl 7β-amino-3-vinyl-3-cephem-4-carboxylate hydrochloride and sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate (B1210297). lookchem.comresearchgate.netnih.gov The coupling of these intermediates forms a protected Cefdinir, which then undergoes deprotection steps to yield the final product. lookchem.comresearchgate.netnih.gov
Reaction Conditions and Optimization for Yield and Purity
Optimizing reaction conditions is crucial to favor the formation of the desired (Z)-isomer (Cefdinir) and minimize the production of the (E)-isomer (this compound). Factors influencing the yield and purity include the choice of solvent, temperature, reaction time, and the presence and concentration of bases or acids. google.comgoogle.comgoogle.comresearchgate.net
For the coupling reaction between the protected side chain and the cephalosporin nucleus, aprotic conditions in solvents like methylene (B1212753) chloride, acetonitrile (B52724), or THF are often employed, typically at temperatures between 0°C and 50°C, with some processes preferring 20°C to 40°C or around 25°C. google.comgoogle.com The presence of an organic base is also common. google.comgoogle.com
Purification steps are essential to remove impurities, including this compound, and achieve high purity of the final Cefdinir product. These steps can involve extraction with water-immiscible organic solvents, treatment with activated carbon and EDTA, and crystallization from aqueous solutions with pH adjustment. google.com Achieving high purity, such as >95% or even >99% by HPLC area, is a primary goal of optimized processes. google.comgoogle.com
Alternative Synthetic Procedures and Their Advantages
Another reported procedure describes the synthesis of Cefdinir through the coupling of diphenylmethyl 7β-amino-3-vinyl-3-cephem-4-carboxylate hydrochloride and sodium 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino) acetate, followed by deprotection. lookchem.comresearchgate.netnih.gov This method is reported to provide better yields and avoids the use of diketene, a reagent used in some earlier methods. lookchem.comresearchgate.net
Some processes focus on the preparation of specific crystalline intermediates, such as crystalline complexes with salts and solvents, which can facilitate easier isolation and lead to higher purity of the final Cefdinir product. google.comgoogle.comgoogle.comgoogle.com These crystalline intermediates can act as effective purification points in the synthesis. google.comgoogle.com
Characterization of Impurities and Degradation Products
Characterizing impurities and degradation products like this compound is vital for ensuring the quality, stability, and safety of Cefdinir drug substances. daicelpharmastandards.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to detect and quantify these related compounds. researchgate.net
Identification of Synthesis-Related Impurities
Synthesis-related impurities can arise from incomplete reactions, side reactions, or impurities present in the starting materials. Several impurities have been identified in Cefdinir bulk drug substance, some of which originate directly from the synthesis process. arkat-usa.orgresearchgate.netresearchgate.net
Examples of synthesis-related impurities that have been characterized include:
Cefdinir sulfoxide (B87167). daicelpharmastandards.comarkat-usa.orgresearchgate.net
The ceph-2-em isomer of Cefdinir (delta-2 Cefdinir). arkat-usa.orgresearchgate.net
The 3-methyl analog of Cefdinir. daicelpharmastandards.comarkat-usa.orgresearchgate.net
this compound, the (E)-isomer. daicelpharmastandards.comalentris.org
These impurities are typically identified and characterized using spectroscopic techniques such as UV, IR, NMR (¹H and ¹³C), and Mass Spectrometry (MS), often coupled with chromatographic separation techniques like HPLC or LC-MS. daicelpharmastandards.comresearchgate.netresearchgate.netresearchgate.net The structures of these impurities are compared to the structure of Cefdinir to understand their relationship as related substances. researchgate.net
Degradation Pathways under Stress Conditions (Temperature, Humidity, Oxidation, Photolysis, Acid/Base Hydrolysis)
Cefdinir, like other cephalosporins, can undergo degradation under various stress conditions, leading to the formation of degradation products. researchgate.netresearchgate.netdntb.gov.ua Stress tests involving exposure to temperature, humidity, oxidation, photolysis, and acid/base hydrolysis are conducted to understand these degradation pathways and identify the resulting impurities. researchgate.netresearchgate.netdntb.gov.ua
Degradation products can include compounds formed by hydrolysis of the beta-lactam ring, oxidation of the sulfur atom, or isomerization of the hydroxyimino group (leading to this compound). arkat-usa.orgresearchgate.netresearchgate.net Studies have identified several degradation products, in addition to synthesis-related impurities. researchgate.netresearchgate.net
Characterization of degradation products is performed using similar analytical techniques as for synthesis impurities, with LC-MS being particularly useful for identifying and elucidating the structures of these compounds based on their mass fragmentation patterns. researchgate.netresearchgate.net Understanding these degradation pathways is crucial for determining appropriate storage conditions and shelf life for Cefdinir drug products. mims.com
Table: Selected Cefdinir Impurities and Related Compounds
| Compound Name | Relationship to Cefdinir |
| This compound | Isomer (E-isomer) |
| Cefdinir Sulfoxide | Oxidation product |
| Delta-2 Cefdinir | Isomer (ceph-2-em) |
| 3-Methyl Cefdinir Impurity | Synthesis-related |
| Cefdinir Dimer | Synthesis/Degradation |
| Cefdinir Lactone | Degradation product |
Note: This table is illustrative and not exhaustive of all known impurities and degradation products.
Sulfoxides as Common Impurities
Sulfoxides are frequently encountered impurities in cephalosporin antibacterial compounds, including Cefdinir. arkat-usa.org Cefdinir sulfoxide, specifically, has been observed as an impurity, sometimes up to 0.1%, in batches of Cefdinir prepared in the laboratory. arkat-usa.org The presence of sulfoxide impurities can be difficult to eliminate from the final product. arkat-usa.org
The synthesis of Cefdinir sulfoxide has been reported through the oxidation of Cefdinir. arkat-usa.org One method involves using peracetic acid as an oxidizing agent, which yielded Cefdinir sulfoxide in 30% yield. arkat-usa.org Cefdinir sulfoxide is considered an impurity standard for Cefdinir and has a CAS number of 934986-48-8. chemicea.combiosynth.comdaicelpharmastandards.compharmaffiliates.com It has also been identified as a metabolite of Cefdinir and other drugs like Cefditoren. biosynth.com Cefdinir sulfoxide is reported to have no antimicrobial activity. biosynth.com
Analytical Methods for this compound Quantification and Purity Assessment
The analysis of Cefdinir and its related substances, including this compound, is crucial for quality control and purity assessment. A variety of analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) and spectrophotometric techniques being prominent. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the analysis of Cefdinir and its impurities due to its separation capabilities. researchgate.netnih.gov Several HPLC methods have been reported for the estimation of Cefdinir in bulk drugs, dosage forms, and biological samples. researchgate.netnih.govscielo.br
One reported RP-HPLC method for Cefdinir in capsules used a mobile phase of 0.01 N KH2PO4 (pH 6.9) and methanol (B129727) (80:20% v/v) on a C18 column with detection at 285 nm. researchgate.net Another method for Cefdinir in pharmaceutical dosage forms utilized a Kromosil C18 column with a mobile phase of acetonitrile and 0.01M potassium dihydrogen phosphate (B84403) (pH adjusted to 2.0 with orthophosphoric acid) in a 70:30 ratio, detected at 285 nm. pharmainfo.in
HPLC coupled with UV detection (HPLC-UV) is a common and relatively low-cost analytical tool for third-generation cephalosporins like Cefdinir. iosrjournals.orgscirp.orgbanglajol.info HPLC-UV methods have been developed and validated for the determination of Cefdinir in various matrices. iosrjournals.orgbanglajol.info
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced specificity and sensitivity compared to HPLC-UV, particularly for the analysis of Cefdinir in biological samples like human plasma. researchgate.netscielo.briosrjournals.orgscirp.org LC-MS/MS methods for Cefdinir in human plasma have been reported, often utilizing reversed-phase columns and positive electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode. iosrjournals.orgscirp.org These methods can quantify Cefdinir over a broad concentration range. iosrjournals.org
Analytical methods for pharmaceuticals, including those for this compound and related substances, must be thoroughly validated to ensure their reliability and suitability for their intended purpose. nih.govtandfonline.comwisdomlib.orgresearchgate.netrjpn.org Key validation parameters include accuracy, precision, linearity, robustness, specificity, and the ability to be stability-indicating. nih.govtandfonline.comwisdomlib.orgresearchgate.net
Accuracy: Assessed by determining the recovery of the analyte from spiked samples. High recovery percentages indicate good accuracy. wisdomlib.orgresearchgate.net
Precision: Evaluated by measuring the variability of results under the same conditions (repeatability) and across different conditions (intermediate precision). It is often expressed as relative standard deviation (RSD). Low RSD values indicate high precision. nih.govwisdomlib.orgresearchgate.net
Linearity: Determined by analyzing a series of solutions at different concentrations and establishing a linear relationship between the analyte concentration and the detector response. nih.govtandfonline.comwisdomlib.orgresearchgate.net The correlation coefficient (r or r²) is a measure of linearity, with values close to 1 indicating good linearity. nih.govresearchgate.net
Robustness: Assessed by evaluating the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, temperature). tandfonline.comwisdomlib.orgresearchgate.net
Specificity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and excipients. sciforschenonline.orgnih.govtandfonline.comwisdomlib.orgresearchgate.net
Stability-Indicating: A method is considered stability-indicating if it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. nih.govnih.govtandfonline.comwisdomlib.org Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) are performed to demonstrate the method's ability to separate and quantify degradation products. nih.govtandfonline.comwisdomlib.orgresearchgate.net
Validated HPLC methods for Cefdinir have demonstrated acceptable accuracy, precision (RSD typically below 2%), and linearity over specified concentration ranges. nih.govwisdomlib.orgresearchgate.net They have also been shown to be specific and stability-indicating, capable of separating Cefdinir from its related substances and degradation products. nih.govnih.govtandfonline.comwisdomlib.org
Spectrophotometric Methods (UV-Vis, Difference Spectroscopy, Colorimetric)
Spectrophotometric methods, including UV-Vis, difference spectroscopy, and colorimetric techniques, have also been developed for the estimation of Cefdinir. researchgate.netnih.govscielo.brijpsonline.comijpsonline.comuobaghdad.edu.iqpharmacyjournal.intrendsinpharmacy.org These methods are often simpler and more economical than chromatographic techniques. scielo.brpharmacyjournal.in
UV spectrophotometric methods typically involve measuring the absorbance of Cefdinir at its maximum wavelength in a suitable solvent or buffer. researchgate.netnih.govscielo.brijpsonline.com Cefdinir has shown an absorption maximum around 287 nm in 0.1 M phosphate buffer (pH 7.0). researchgate.netijpsonline.com While sensitive, UV spectrophotometric methods may lack selectivity for the analysis of samples containing impurities or degradation products. scielo.br
Difference spectroscopy involves measuring the difference in absorbance between two equimolar solutions of the analyte in different chemical forms that exhibit different spectral characteristics. ijpsonline.com For Cefdinir, a difference spectroscopic method has been reported based on the measurement of absorbance at maxima 265 nm and minima at 230 nm. ijpsonline.com
Colorimetric methods involve the formation of a colored product through a chemical reaction with Cefdinir, which is then measured spectrophotometrically in the visible region. researchgate.netscielo.brijpsonline.comuobaghdad.edu.iqpharmacyjournal.in One reported colorimetric method for Cefdinir involves its reaction with Folin-Ciocalteu reagent under alkaline conditions, forming a blue colored chromogen with maximum absorption at 720 nm. researchgate.netijpsonline.com Another method is based on the formation of a charge transfer complex between Cefdinir and chromogenic reagents like alizarin (B75676) red S or quinalizarin, showing absorption maxima at 533 nm and 559 nm, respectively. researchgate.netpharmacyjournal.in A selective non-extractive visible spectrophotometric method is based on the complexation of cefdinir with Fe3+ under reducing conditions in an alkaline medium, forming a magenta colored complex with absorption maxima at 550 nm. scielo.br
These spectrophotometric methods have been statistically evaluated for accuracy and precision and have been applied for the estimation of Cefdinir in pharmaceutical dosage forms. researchgate.netijpsonline.com
Derivatization Techniques for Colorimetric Determination
Colorimetric methods involve reactions that produce colored compounds, allowing for quantification using spectrophotometry in the visible region. While specific validated colorimetric methods focusing solely on the determination of this compound were not explicitly detailed in the provided search results, derivatization techniques coupled with spectrophotometry have been developed for the analysis of Cefdinir, and the principles behind these methods are relevant to the potential colorimetric analysis of this compound or its presence in mixtures.
Spectrophotometric methods for Cefdinir often involve derivatization reactions that yield a chromophore. Examples include reactions based on the formation of donor-acceptor complexes, redox reactions, or coupling reactions. One reported method for Cefdinir involves complexation with ferrous ions under reducing alkaline conditions, forming a magenta-colored complex with an absorption maximum at 550 nm scielo.br. Another approach utilizes the reaction of Cefdinir with Folin-Ciocalteu reagent under alkaline conditions, producing a blue chromogen with maximum absorption at 720 nm ijpsonline.com. Derivatization with reagents such as 1,2-naphthoquinone-4-sulfonate (NQS) in alkaline medium has been shown to form an orange-colored product with Cefdinir, measurable at 490 nm nih.gov. Additionally, methods involving hydrolysis of Cefdinir to form sulfide (B99878) ions, followed by reaction with reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), have been developed, resulting in yellow-colored chromogens nih.gov. Diazotization and coupling reactions with various phenols have also been explored for the spectrophotometric determination of Cefdinir, yielding colored azo dyes researchgate.netuobaghdad.edu.iq.
These derivatization techniques exploit specific functional groups present in the Cefdinir structure. Depending on the structural similarities and differences between Cefdinir and this compound, these or similar derivatization reactions could potentially be explored for the colorimetric analysis of this compound, perhaps after chromatographic separation or if a reaction is found to be selective for the E-isomer. However, the primary application of these colorimetric methods in the provided literature is for the quantification of Cefdinir itself, sometimes in pharmaceutical formulations.
Method Optimization and Validation
The optimization and validation of analytical methods are critical to ensure their reliability, accuracy, and precision for their intended purpose. For the analysis of pharmaceutical compounds like Cefdinir and its related substances, including this compound, method validation is typically performed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) nih.govresearchgate.net.
Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components that may be expected to be present, such as impurities (including the E-isomer), degradation products, and excipients nih.govresearchgate.net.
Linearity: The proportional relationship between the analyte concentration and the method's response over a defined range nih.govresearchgate.netlongdom.orgbanglajol.info. Linearity is often assessed by analyzing a series of solutions at different concentrations and determining the correlation coefficient of the calibration curve. For Cefdinir, linear ranges have been established for various methods, such as 0.05 – 15.00 µg/mL for an HPLC method nih.gov and 2-10 µg/mL for another RP-HPLC method researchgate.net.
Accuracy: The closeness of agreement between the value found and the accepted true value nih.govresearchgate.netbanglajol.info. Accuracy is often evaluated by analyzing samples of known concentration or by spiking placebo samples with known amounts of the analyte and calculating the percentage recovery. Recoveries close to 100% indicate good accuracy nih.govresearchgate.netbanglajol.info.
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions researchgate.netbanglajol.info. Precision is usually expressed as repeatability (intra-day) and intermediate precision (inter-day) and is assessed by analyzing replicate samples. Low relative standard deviation (% RSD) values indicate high precision researchgate.netbanglajol.info.
Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified nih.govlongdom.orgbanglajol.info.
Quantification Limit (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision nih.govlongdom.orgbanglajol.info. LOD and LOQ are often determined based on the signal-to-noise ratio nih.govlongdom.org. For Cefdinir, reported LOD and LOQ values vary depending on the method, for example, 0.02 and 0.05 µg/mL for one HPLC method nih.gov and 0.7 and 2.2 µg/mL for another longdom.org.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters researchgate.net.
Method optimization involves adjusting parameters such as mobile phase composition, flow rate, temperature, and detection wavelength in chromatographic methods to achieve optimal separation and sensitivity researchgate.netdntb.gov.uatsijournals.com. For spectrophotometric methods, optimization may involve determining the optimal reagent concentrations, reaction time, temperature, and pH scielo.brresearchgate.net. The E-isomer of Cefdinir is often considered a related substance or impurity, and analytical methods for Cefdinir must be validated to ensure they can effectively separate and quantify the main compound in the presence of this and other impurities researchgate.netcleanchemlab.com.
Other Analytical Techniques
Beyond colorimetric methods, a variety of other analytical techniques are employed for the characterization, separation, and quantification of Cefdinir and its related compounds, including this compound.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for the analysis of Cefdinir and its impurities, including the E-isomer researchgate.netscielo.brnih.govresearchgate.netlongdom.orgbanglajol.infodntb.gov.uatsijournals.comturkjps.org. HPLC methods allow for the separation of Cefdinir from process-related impurities and degradation products based on their different affinities for the stationary and mobile phases. Various mobile phase compositions (e.g., mixtures of buffer solutions and organic solvents like methanol or acetonitrile) and stationary phases (e.g., C18 columns) are used researchgate.netlongdom.orgbanglajol.infotsijournals.comturkjps.org. UV detection is commonly employed, often at wavelengths around 254 nm or 287 nm ijpsonline.comlongdom.orgbanglajol.info. Stability-indicating HPLC methods are developed and validated to ensure they can accurately quantify Cefdinir in the presence of its degradation products, which would include isomers like this compound if they are formed upon degradation nih.govtsijournals.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, specifically 1H and 13C NMR, is a powerful technique for the structural elucidation and identification of organic compounds, including the differentiation of isomers. NMR has been successfully used to distinguish between the E and Z isomers of cephalosporins, including Cefdinir tsijournals.comresearchgate.net. Differences in chemical shifts of specific protons and carbons, particularly those near the oxime group and the aminothiazole ring, can be used to identify and characterize the E-isomer tsijournals.comresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with mass spectrometry provides a highly sensitive and selective method for the analysis of complex mixtures, identification of unknown impurities, and structural confirmation. LC-MS/MS has been applied to the analysis of Cefdinir in various matrices and for the identification of its degradation products researchgate.netscielo.brejournal.byresearchgate.net. This technique can provide molecular weight information and fragmentation patterns that aid in the identification of this compound and other related substances.
Spectrophotometry (UV/Vis): While discussed in the context of colorimetric methods (visible region after derivatization), UV spectrophotometry is also used for the analysis of Cefdinir, which exhibits UV absorption ijpsonline.comjapsonline.com. Derivative and ratio spectrophotometry have been developed to enhance selectivity and allow for the determination of Cefdinir in the presence of its degradation products turkjps.orgjapsonline.com.
Other techniques mentioned in the literature for Cefdinir analysis, though perhaps less commonly applied specifically to the E-isomer in the provided results, include polarography, voltammetry, and HPTLC-densitometry researchgate.netjapsonline.com.
Pharmaceutical Formulation Research of E Cefdinir
Approaches to Enhance Solubility and Dissolution Profile
Improving the solubility and dissolution rate of Cefdinir (B1668824) is crucial for enhancing its absorption and oral bioavailability. Various formulation strategies have been investigated to overcome this challenge.
Solid Dispersion Techniques
Solid dispersion is a widely employed technique to improve the solubility and dissolution rate of poorly water-soluble drugs by dispersing the drug in an inert carrier or matrix at the solid state. This can lead to a reduction in drug crystallinity, particle size reduction, and improved wettability.
Research has explored the preparation of Cefdinir solid dispersions using various hydrophilic carriers. Ternary solid dispersions of Cefdinir with polyvinylpyrrolidone (B124986) K30 (PVP K30) and curcumin (B1669340) have been prepared by the solvent evaporation method to enhance solubility and dissolution. Evaluation of the ternary solid dispersion showed a totally amorphous system with enhanced dissolution and saturated solubility compared to pure Cefdinir. uomustansiriyah.edu.iquobaghdad.edu.iquobaghdad.edu.iquomustansiriyah.edu.iqdoaj.orgresearchgate.net Binary solid dispersions of Cefdinir with PVP and Soluplus have also been investigated, showing a decrease in crystallinity or the creation of an amorphous system, resulting in improved release. uobaghdad.edu.iquobaghdad.edu.iqdoaj.org Other studies have utilized PEG 6000 and PVP K30 as carriers for preparing Cefdinir solid dispersions, demonstrating increased drug solubility, particularly at lower pH values when combined with an alkalizer like meglumine (B1676163). nih.gov Solid dispersions prepared by solvent evaporation have also been used to formulate fast-disintegrating tablets of Cefdinir, showing enhanced drug release. rjpdft.com
Studies have shown that the presence of hydrophilic polymers like PVP in solvent-evaporated binary and ternary products can lead to a miscible mix and the formation of a totally amorphous solid dispersed system, which correlates with increased drug dissolution rate. uobaghdad.edu.iquobaghdad.edu.iqdoaj.org
Cyclodextrin Complexation
Cyclodextrins (CyDs), cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity, can form inclusion complexes with poorly soluble drugs, thereby improving their aqueous solubility and dissolution rate. marmara.edu.trmdpi.comresearchgate.net
Complexation of Cefdinir with various cyclodextrins has been investigated to enhance its solubility and dissolution. Studies have shown that complexation with beta-cyclodextrin (B164692) (β-CyD), hydroxypropyl-beta-cyclodextrin (HP-beta-CyD), gamma-cyclodextrin (B1674603) (γ-CyD), and sulfobutyl ether 7-beta-cyclodextrin (SBE7-beta-CyD) can increase the solubility of Cefdinir. marmara.edu.trmdpi.com The order of solubility enhancement was reported to be beta-CD < HP-beta-CyD < gamma-CyD < SBE7-beta-CyD, depending on the complexation conditions. marmara.edu.tr
Different methods have been employed for preparing Cefdinir-cyclodextrin complexes, including kneading, co-evaporation, spray drying, and microwave irradiation. researchgate.net Characterization techniques such as differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and powder X-ray diffractometry (PXRD) have been used to confirm complex formation. marmara.edu.trresearchgate.netresearchgate.net Using Cefdinir:HP-beta-CyD complex in tablets significantly improved the dissolution rate of the drug compared to formulations containing Cefdinir alone. marmara.edu.tr Phase solubility studies have demonstrated the ability of HP-beta-CD to complex with Cefdinir, showing an AL type profile. researchgate.net
Niosomal Encapsulation and Nanosuspensions
Niosomes are non-ionic surfactant vesicles that can encapsulate drugs, while nanosuspensions are sub-micron colloidal dispersions of drug particles. Both techniques have been explored to improve the solubility and oral bioavailability of Cefdinir. uomustansiriyah.edu.iquobaghdad.edu.iq
Niosomal encapsulation has been shown to enhance Cefdinir's permeability across intestinal membranes and potentiate its bacteriostatic activity. researchgate.net Studies on niosomal formulations have reported high entrapment efficiency and sustained in-vitro release of Cefdinir. researchgate.net
Cefdinir nanosuspensions have been developed using techniques like media milling and solvent evaporation to improve solubility, dissolution rate, and oral bioavailability. researchgate.netjrespharm.com Nanosuspensions prepared by media milling have shown improved drug release in in vitro and ex vivo studies compared to marketed suspensions. researchgate.net Solvent evaporation has also been used to prepare Cefdinir nanosuspensions, resulting in improved in vitro dissolution rates. jrespharm.com These nanosuspensions can be further processed, for example, by spray drying, to obtain nanoparticles. jrespharm.com
Nanographene Oxide Sheets with Hydrophilic Polymers
The use of nanographene oxide as a drug carrier has emerged as another strategy to enhance the dissolution rate of poorly soluble drugs. Loading Cefdinir onto nanographene oxide sheets, either alone or in combination with hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or PVP, has been investigated. uomustansiriyah.edu.iquobaghdad.edu.iqsci-hub.se
Studies have shown that loading Cefdinir onto nanographene oxide sheets significantly enhances the drug dissolution rate. sci-hub.se This enhancement was found to be superior in formulations containing HPMC. sci-hub.se Characterization techniques suggest the intercalation of drug particles within the layers of nanographene oxide. sci-hub.se
Development of Extended/Sustained Release Formulations
Extended or sustained-release formulations aim to maintain drug concentrations within the therapeutic window over a prolonged period, potentially reducing dosing frequency and improving patient compliance.
Matrix Tablets and Polymer Composition for Controlled Release
Matrix tablets are a common approach for developing controlled-release formulations, where the drug is dispersed within a polymer matrix that governs the drug release rate through diffusion and/or erosion.
Research has focused on formulating Cefdinir sustained-release matrix tablets using various hydrophilic and hydrophobic polymers. Polymers such as HPMC, Ethyl cellulose (B213188), Xanthan gum, guar (B607891) gum, and Carbopol have been utilized in the development of controlled-release Cefdinir tablets. researchgate.netijpbs.comijsrtjournal.comresearchgate.net The composition and concentration of these polymers play a critical role in controlling the drug release profile. ijsrtjournal.comresearchgate.net
For instance, studies on Cefdinir floating tablets designed for gastroretentive controlled release have employed polymers like HPMC, Ethyl cellulose, Xanthan gum, and guar gum, along with a gas-generating agent like sodium bicarbonate. researchgate.net The polymer composition influences the swelling and erosion of the matrix, thereby controlling the drug release rate. researchgate.net Another study on sustained release matrix tablets of Cefdinir utilized a combination of Methocel polymer grades (HPMC) and Eudragit polymers (Eudragit RL100, Eudragit RS100) to achieve a desirable 24-hour drug release profile. researchgate.net The dissolution profile from such matrix tablets is controlled by the polymer composition, with higher polymer concentrations generally leading to slower drug release. researchgate.net The mechanism of drug release from these matrix tablets often follows diffusion-controlled kinetics, such as the Higuchi model, or non-Fickian diffusion. ijsrtjournal.comresearchgate.net
Data Tables:
| Formulation Type | Key Components | Preparation Method | Observed Effect on Solubility/Dissolution | Reference |
| Ternary Solid Dispersion | Cefdinir, PVP K30, Curcumin | Solvent Evaporation | Enhanced dissolution and saturated solubility; Amorphous system formation. | uomustansiriyah.edu.iquobaghdad.edu.iquobaghdad.edu.iquomustansiriyah.edu.iqdoaj.orgresearchgate.net |
| Binary Solid Dispersion | Cefdinir, PVP | Solvent Evaporation | Amorphous system formation; Improved release. | uobaghdad.edu.iquobaghdad.edu.iqdoaj.org |
| Binary Solid Dispersion | Cefdinir, Soluplus | Solvent Evaporation | Decrease in crystallinity; Improved release. | uobaghdad.edu.iquobaghdad.edu.iqdoaj.org |
| Solid Dispersion (pH-modulated) | Cefdinir, PEG 6000/PVP K30, Alkalizer (Meglumine) | Solvent Evaporation | Increased solubility at low pH. | nih.gov |
| Cyclodextrin Complex | Cefdinir, β-CyD, HP-beta-CyD, γ-CyD, SBE7-beta-CyD | Kneading, Co-evaporation, Spray Drying, Microwave Irradiation | Increased aqueous solubility and dissolution rate. | uomustansiriyah.edu.iqmarmara.edu.trmdpi.comresearchgate.netresearchgate.net |
| Niosomes | Cefdinir, Non-ionic surfactants, Cholesterol etc. | - | Improved permeability and bacteriostatic activity; Sustained release. | researchgate.net |
| Nanosuspension | Cefdinir, Stabilizers | Media Milling, Solvent Evaporation | Improved solubility, dissolution, and oral bioavailability. | researchgate.netjrespharm.com |
| Nanographene Oxide Dispersion | Cefdinir, Nanographene Oxide (with/without HPMC/PVP) | - | Enhanced dissolution rate. | uomustansiriyah.edu.iquobaghdad.edu.iqsci-hub.se |
| Formulation Type | Polymer(s) Used | Formulation Type | Observed Release Profile | Reference |
| Sustained Release Tablets | HPMC, Ethyl cellulose, Xanthan gum, Guar gum, Carbopol | Matrix Tablets, Floating Tablets | Controlled/Sustained Release | researchgate.netijpbs.comijsrtjournal.com |
| Sustained Release Tablets | Methocel (HPMC grades), Eudragit RL100, Eudragit RS100 | Matrix Tablets | 24-hour sustained release | researchgate.net |
Detailed Research Findings:
Ternary solid dispersion of Cefdinir with curcumin and PVP K30 (1:1:1 ratio) prepared by solvent evaporation resulted in a totally amorphous system with enhanced dissolution and saturated solubility compared to pure Cefdinir. uomustansiriyah.edu.iquobaghdad.edu.iquobaghdad.edu.iqresearchgate.net
A Cefdinir solid dispersion using PEG 6000 with meglumine as an alkalizer showed significantly increased solubility (4.50 ± 0.32 mg/mL) in pH 1.2 compared to solid dispersions without the alkalizer. nih.gov
Complexation of Cefdinir with HP-beta-CyD using the freeze-drying technique resulted in a 2.36-fold increase in aqueous solubility compared to pure Cefdinir. researchgate.net The dissolution rate of the inclusion complex was superior to that of Cefdinir alone. researchgate.net
Cefdinir nanosuspensions prepared by media milling showed improved in vitro drug release (88.21 ± 2.90% in 24 hours) and ex vivo permeation (83.11 ± 2.14% in 24 hours) compared to a marketed suspension (54.09 ± 2.54% and 48.21 ± 1.27% respectively). researchgate.net
Loading Cefdinir onto nanographene oxide sheets enhanced the dissolution rate, with superior enhancement observed in the presence of HPMC. sci-hub.se
Sustained-release matrix tablets of Cefdinir formulated with a combination of HPMC and Eudragit polymers were designed to provide a 24-hour drug release profile. researchgate.net The release rate was found to be controlled by the polymer composition. researchgate.net
In Vitro Drug Release Profile Assessment
In vitro drug release studies are crucial for evaluating the performance of different E-Cefdinir formulations. These studies typically involve measuring the rate and extent of drug dissolution in various dissolution media designed to simulate conditions in the gastrointestinal tract, such as 0.1 N HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate (B84403) buffer (pH 6.8) semanticscholar.orgnih.govpsu.edu.
Research has shown that the dissolution profile of this compound is highly dependent on the formulation and the dissolution medium's pH semanticscholar.orgnih.gov. For instance, Cefdinir exhibits poor solubility in weak acidic media (pH 2–4) but is highly soluble at pH values above 4 nih.gov. Formulations utilizing solid dispersion techniques have demonstrated significantly enhanced dissolution rates compared to pure crystalline Cefdinir powder rjpdft.comnih.govpsu.edu. Studies on pH-modified solid dispersions (pHM-SDs) have indicated that formulations based on PVP and HPMC show a notable improvement in dissolution behavior across different pH media semanticscholar.orgresearchgate.net. The inclusion of alkalizers in pHM-SDs can increase the microenvironment pH, leading to improved dissolution even at lower pH values semanticscholar.org.
Niosomal formulations of Cefdinir have also shown sustained in vitro release profiles, with some optimized formulations exhibiting over 94% drug release within 12 hours bohrium.comnih.gov. The release kinetics from these niosomal formulations have been observed to follow various models, with many adhering to the Higuchi model bohrium.com. Similarly, nanosuspensions have been developed to improve the dissolution rate of Cefdinir due to reduced particle size, with optimized nanosuspensions showing significantly faster drug release compared to the pure drug ijpsnonline.comjrespharm.compjmhsonline.com. One study reported that an optimized nanosuspension formulation achieved 96.18% drug release after 30 minutes, compared to 22.36% for the pure drug jrespharm.com.
Here is a representative data table illustrating the enhanced in vitro dissolution of Cefdinir from a solid dispersion formulation compared to pure Cefdinir:
Table 1: In Vitro Dissolution Profile of Cefdinir Solid Dispersion vs. Pure Cefdinir (Illustrative Data based on findings)
| Time (minutes) | Pure Cefdinir (% Release) | Solid Dispersion (% Release) |
| 10 | ~15 | ~60 |
| 20 | ~25 | ~90 |
| 30 | ~30 | ~95 |
| 45 | ~35 | ~98 |
| 60 | ~40 | ~99 |
Bioequivalence Studies of Different Formulations (Capsules, Suspensions, Tablets)
Bioequivalence studies are conducted to ensure that different formulations of this compound (such as capsules, suspensions, or tablets) deliver the active pharmaceutical ingredient to the bloodstream at the same rate and extent under similar conditions. Cefdinir is available in both capsule and oral suspension dosage forms jrespharm.comfda.govwalshmedicalmedia.com.
Studies have compared the bioavailability of Cefdinir from oral suspension and capsules. Following administration to healthy adults, the bioavailability of Cefdinir from suspension has been estimated to be approximately 120% relative to capsules fda.gov. The estimated absolute bioavailability of Cefdinir capsules is around 21% for a 300 mg dose and 16% for a 600 mg dose, while the estimated absolute bioavailability of the suspension is approximately 25% fda.govfda.govresearchgate.net. Maximal plasma concentrations typically occur 2 to 4 hours post-dose for both capsules and suspension fda.gov.
Bioequivalence has been demonstrated between different strengths of the oral suspension; for example, the 250 mg/5 mL strength was shown to be bioequivalent to the 125 mg/5 mL strength in healthy adults under fasting conditions fda.gov. Bioequivalence studies have also been conducted to compare cefdinir dispersible tablets with cefdinir capsules in healthy volunteers, finding that the dispersible tablet was bioequivalent to the capsule formulation based on pharmacokinetic parameters like Cmax and AUC walshmedicalmedia.comresearchgate.net.
The effect of food on the bioavailability of Cefdinir formulations has also been investigated. For capsules, a high-fat meal can reduce the Cmax and AUC of cefdinir by approximately 16% and 10%, respectively fda.gov. For the oral suspension, a high-fat meal can lead to more significant reductions in Cmax (44%) and AUC (33%) in adults fda.gov. However, these reductions are generally not considered clinically significant, and Cefdinir can be taken without regard to food fda.gov.
Here is a table summarizing typical pharmacokinetic parameters observed in bioequivalence studies comparing Cefdinir capsule and suspension formulations:
Table 2: Summary of Mean Pharmacokinetic Parameters for Cefdinir Capsules and Suspension (Illustrative Data based on findings)
| Parameter | Cefdinir Capsules (e.g., 300 mg) | Cefdinir Suspension (e.g., 250 mg/5 mL) |
| Absolute Bioavailability (%) | 16-21 | 25 |
| Relative Bioavailability (Suspension vs. Capsules) (%) | - | ~120 |
| Tmax (hours) | 2-4 | 2-4 |
Note: This table presents illustrative data based on findings from bioequivalence studies fda.govfda.govresearchgate.net. Specific values may vary depending on the study design and population.
Formulation Stability under Harsh Conditions
Assessing the stability of this compound formulations under various environmental stresses is critical to ensure product quality and shelf life. Stability studies often involve exposing formulations to harsh conditions such as elevated temperature, humidity, and different pH environments wisdomlib.orgresearchgate.netuomustansiriyah.edu.iqresearchgate.net.
Forced degradation studies on Cefdinir have been performed to evaluate its stability under conditions like acid hydrolysis, basic hydrolysis, and oxidation wisdomlib.org. Results from such studies have indicated that Cefdinir can undergo significant changes under these stress conditions wisdomlib.org. However, some studies have reported that a high percentage of Cefdinir remained intact under basic and oxidative conditions, suggesting a degree of stability despite adverse treatments wisdomlib.org.
The stability of specific formulations, such as solid dispersions and nanosuspensions, has also been evaluated. Ternary solid dispersions of Cefdinir have been subjected to stability studies under conditions of 40 ºC and 75% relative humidity for two months, and these studies have shown that the ternary solid dispersion remained amorphous researchgate.netuomustansiriyah.edu.iqresearchgate.net. Niosomal formulations have shown varying stability depending on storage conditions, with some formulations being more stable at lower temperatures (e.g., 4 ± 1°C) bohrium.com. Issues like drug leakage and loss of vesicles were observed during storage of niosomes bohrium.com. Optimized nanosuspensions have been reported to be stable at room temperature for a certain period (e.g., 2 months) ijpsnonline.com.
Stability studies are also performed on formulated tablets, evaluating parameters like drug content over time under accelerated storage conditions (e.g., 40°C and 75% RH) researchgate.netjddtonline.info.
Excipient Compatibility Studies
Excipient compatibility studies are essential during pre-formulation to identify potential interactions between this compound and the inactive ingredients used in a formulation. These interactions could affect the drug's stability, dissolution, or bioavailability. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Thermal Gravimetric Analysis (TGA) are commonly employed for these studies ijpsnonline.combohrium.compjmhsonline.comresearchgate.netnih.govresearchgate.netrrjournals.com.
FTIR spectroscopy is frequently used to assess chemical interactions by examining changes in the characteristic peaks of the drug and excipients when mixed bohrium.compsu.edunih.govrrjournals.com. Studies using FTIR have indicated that Cefdinir is compatible with various commonly used pharmaceutical excipients, such as Eudragit, Hydroxypropyl methylcellulose (HPMC), and gum karaya rrjournals.com. FTIR analysis of solid dispersions containing Cefdinir, PVP K-30, and SLS also showed no interaction between the drug and these excipients psu.edu.
DSC is another valuable tool for compatibility studies, as it can detect changes in the thermal properties of the drug when mixed with excipients, which may indicate interactions ijpsnonline.compjmhsonline.comresearchgate.net. TGA can provide information about weight loss upon heating, which can also be indicative of interactions or degradation researchgate.net.
Drug Interactions of E Cefdinir
Pharmacokinetic Interactions
Pharmacokinetic interactions affect how the body handles a drug, including its absorption, distribution, metabolism, and excretion. Interactions at this level can lead to altered concentrations of the drug in the bloodstream, potentially affecting its efficacy or increasing the risk of adverse effects.
Interactions Affecting E-Cefdinir Absorption (e.g., Iron, Magnesium, Aluminum-containing Antacids and Supplements)
The absorption of Cefdinir (B1668824) can be significantly affected by the co-administration of certain substances, particularly those containing polyvalent cations like iron, magnesium, and aluminum.
Studies have shown that concomitant administration of Cefdinir with aluminum or magnesium-containing antacids can decrease the rate (Cmax) and extent (AUC) of Cefdinir absorption by approximately 40%. nih.govpediatriconcall.comnih.gov This reduction in absorption can lead to lower levels of Cefdinir in the body, potentially making the antibiotic less effective. healthline.commedicalnewstoday.com To mitigate this interaction, it is recommended to administer Cefdinir at least 2 hours before or after taking antacids containing aluminum or magnesium. nih.govnih.govhealthline.commedicalnewstoday.comdrugbank.commedcentral.comcarehospitals.combuzzrx.com
Similarly, iron supplements, including multivitamins containing iron, can interfere with the absorption of oral Cefdinir, resulting in decreased plasma concentrations. nih.govmedcentral.comcarehospitals.combuzzrx.compatsnap.com Concomitant administration of Cefdinir with a therapeutic iron supplement containing 60 mg of elemental iron has been shown to reduce the extent of absorption by 80%. nih.gov If iron supplements are necessary, Cefdinir should be taken at least 2 hours before or after the supplement. nih.govmedcentral.comcarehospitals.combuzzrx.com It is worth noting that iron-fortified infant formula does not appear to significantly interfere with Cefdinir absorption, allowing for concomitant administration. nih.govmedcentral.combuzzrx.commedscape.com
An observable interaction with iron-containing products is the potential for reddish discoloration of the stool. This is due to the formation of a nonabsorbable complex between Cefdinir or its breakdown products and iron in the gastrointestinal tract. nih.govpediatriconcall.comnih.govmedscape.comwikidoc.orgmims.com
Here is a summary of the interaction data regarding Cefdinir absorption with antacids and iron supplements:
| Interacting Substance | Effect on Cefdinir Absorption | Recommended Separation Time | References |
| Aluminum or Magnesium-containing Antacids | Decreased absorption | At least 2 hours apart | nih.govnih.govhealthline.commedicalnewstoday.comdrugbank.commedcentral.comcarehospitals.combuzzrx.com |
| Iron Supplements | Decreased absorption | At least 2 hours apart | nih.govmedcentral.comcarehospitals.combuzzrx.compatsnap.com |
| Iron-fortified infant formula | No significant effect | Can be administered together | nih.govmedcentral.combuzzrx.commedscape.com |
Impact on Excretion Rates of Other Drugs
Cefdinir is primarily eliminated by the kidneys. drugbank.commims.comnih.gov The renal elimination of Cefdinir involves active tubular secretion. nih.gov This process can potentially lead to interactions with other drugs that are also eliminated via similar renal transport pathways.
Probenecid (B1678239), a medication known to inhibit renal tubular secretion, has been shown to inhibit the renal excretion of Cefdinir. pediatriconcall.comnih.govpatsnap.comwikidoc.org This results in an approximate doubling in the area under the curve (AUC), a 54% increase in peak plasma levels, and a 50% prolongation in the apparent elimination half-life of Cefdinir. nih.govwikidoc.org This interaction highlights the potential for Cefdinir to be affected by drugs that interfere with renal excretion mechanisms.
Conversely, Cefdinir may potentially decrease the excretion rate of certain other drugs, leading to increased serum levels of those drugs. While broad statements about this potential exist, specific detailed research findings on Cefdinir's significant impact on the excretion rates of a wide range of other drugs were not extensively detailed in the provided search results beyond general mentions in drug interaction databases. drugbank.com The complex nature of renal elimination and potential competition for transport mechanisms suggests that such interactions are possible. nih.gov
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when drugs have additive or opposing effects on the body, or when one drug alters the response to another without affecting its concentration.
Interactions with Other Antibiotics
Interactions between antibiotics can be complex, depending on their mechanisms of action. Cefdinir is a bactericidal antibiotic that works by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). pediatriconcall.comcarehospitals.compatsnap.commims.comwikipedia.orgnih.govcalpaclab.com
Bacteriostatic agents, which inhibit bacterial growth rather than killing them, may theoretically interfere with the action of bactericidal antibiotics like Cefdinir, particularly in infections where bacterial growth is necessary for the bactericidal effect to be maximal. medscape.com However, specific detailed research findings on significant antagonistic interactions between Cefdinir and various bacteriostatic antibiotics were not prominently featured in the search results.
Coadministration of cephalosporins, including Cefdinir, with aminoglycosides may increase the risk of nephrotoxicity (kidney damage). carehospitals.compatsnap.commedscape.com This potential for increased toxicity is a consideration when these classes of antibiotics are used together.
Interactions Affecting Therapeutic Efficacy of Other Drugs (e.g., Anticoagulants like Apixaban)
Cefdinir can potentially interact with other drugs, affecting their therapeutic efficacy. One class of drugs where interactions have been noted is anticoagulants.
Cefdinir may enhance the anticoagulant effect of vitamin K antagonists like warfarin, potentially increasing the risk of bleeding. healthline.comcarehospitals.combuzzrx.commedscape.com If these drugs are used concurrently, close monitoring of blood clotting levels, such as the International Normalized Ratio (INR), may be necessary, and dosage adjustments of the anticoagulant may be required. healthline.com
Regarding direct oral anticoagulants (DOACs) like Apixaban, some sources indicate that the therapeutic efficacy of Apixaban can be decreased when used in combination with Cefdinir. drugbank.comdrugbank.com While the exact mechanism for this potential decrease in efficacy is not extensively detailed in the provided snippets, it is listed as a potential interaction. drugbank.comdrugbank.com DOACs are primarily affected by medications that strongly influence P-glycoprotein (P-gp) and, to a lesser extent, CYP3A4. ahajournals.org Further research may be needed to fully elucidate the mechanism and clinical significance of the interaction between Cefdinir and Apixaban.
Interactions with Laboratory Tests (e.g., Nitroprusside Tests for Ketones)
Cefdinir can interfere with certain laboratory tests, potentially leading to false results.
A known interaction is with tests for ketones in the urine that use nitroprusside. Cefdinir can cause a false-positive reaction in these tests. nih.govpediatriconcall.comnih.govwikidoc.orgmims.comdrugs.com However, this interference does not occur with tests using nitroferricyanide. nih.govpediatriconcall.comnih.govwikidoc.orgdrugs.com Clinicians should be aware of this potential interference when interpreting ketone test results in patients receiving Cefdinir, particularly in individuals with diabetes. drugs.com
Additionally, the administration of Cefdinir may result in false-positive reactions for glucose in urine when using tests based on copper reduction methods, such as Clinitest®, Benedict's solution, or Fehling's solution. nih.govpediatriconcall.comnih.govwikidoc.orgmims.com It is recommended to use glucose tests based on enzymatic glucose oxidase reactions (such as Clinistix® or Tes-Tape®) when testing urine glucose in patients taking Cefdinir. nih.govpediatriconcall.comnih.govwikidoc.org
Cephalosporins, including Cefdinir, are also known to occasionally induce a positive direct Coombs' test. nih.govpediatriconcall.comnih.govwikidoc.orgmims.com
Comprehensive Drug Interaction Profiles and Clinical Significance
Drug interactions involving cefdinir primarily affect its absorption and renal excretion, influencing its systemic exposure and, consequently, its clinical efficacy and potential for adverse effects. Key interactions involve metal-containing antacids, iron supplements, and probenecid. While this section focuses on the chemical and mechanistic aspects of these interactions and relevant research findings, it strictly excludes information on dosage, administration, safety, and adverse effect profiles.
Interactions Affecting Absorption
Cefdinir's oral absorption can be significantly reduced by substances containing polyvalent cations, particularly aluminum, magnesium, and iron. This interaction is primarily attributed to the formation of nonabsorbable chelate complexes in the gastrointestinal tract.
Interaction with Antacids:
Concomitant administration of cefdinir with antacids containing aluminum or magnesium has been shown to decrease the rate (Cmax) and extent (AUC) of cefdinir absorption. Studies indicate that administering cefdinir capsules with aluminum- or magnesium-containing antacids can reduce Cmax and AUC by approximately 40%. pediatriconcall.comfda.govtexas.gov The time to reach peak concentration (Tmax) may also be prolonged. pediatriconcall.comfda.govtexas.gov This reduction in absorption is likely due to the formation of chelate complexes between cefdinir and the metal ions in the antacids, which are poorly absorbed from the gastrointestinal tract. researchgate.netdrugs.comdrugs.com However, separating the administration of cefdinir and these antacids by at least two hours can mitigate this interaction, resulting in no significant effects on cefdinir pharmacokinetics. pediatriconcall.comfda.govtexas.govmedcentral.comhealthline.comsinglecare.com
Interaction with Iron Supplements and Fortified Foods:
Iron supplements also significantly impair cefdinir absorption through a similar chelation mechanism. The iron cation forms a nonabsorbable complex with cefdinir or its breakdown products in the gastrointestinal tract, restricting absorption. researchgate.netdrugs.comnih.gov Studies have demonstrated that concomitant administration of cefdinir with a therapeutic iron supplement containing 60 mg of elemental iron (as ferrous sulfate) can reduce the extent of cefdinir absorption by 80%. pediatriconcall.comfda.govtexas.govdrugs.comdrugs.com Even iron supplements with lower elemental iron content (e.g., 10 mg in vitamins) can reduce absorption by 31%. pediatriconcall.comfda.govtexas.govdrugs.comdrugs.com The formation of this nonabsorbable complex is also responsible for the rare reports of reddish stools observed in patients receiving cefdinir in Japan. pediatriconcall.comfda.govdrugs.comsinglecare.com Separating the administration of cefdinir and iron supplements by at least two hours is recommended to minimize this interaction. fda.govdrugs.commedcentral.comhealthline.comsinglecare.comdrugs.com However, this separation may not be sufficient for sustained-release iron products, especially at higher dosages. drugs.com Iron-fortified infant formula, typically containing a lower concentration of elemental iron (around 2.2 mg/6 oz), does not appear to significantly interfere with cefdinir absorption. fda.govmedcentral.com
Research suggests that the in vitro study of drug release from a cellulose (B213188) membrane in the presence of metal ions can predict the impact of chelate complex formation on drug absorption. researchgate.net Release in the presence of iron ions was found to be slower than in the absence of metal ions, while calcium ions did not show a similar effect on cefdinir release in vitro. researchgate.net This supports the chelation mechanism as a primary cause of reduced absorption with iron.
| Interacting Substance Type | Examples | Proposed Mechanism | Effect on Cefdinir Absorption (Extent) | Management | Relevant Citations |
| Aluminum- or Magnesium-containing Antacids | Maalox TC, Gaviscon, Rolaids | Chelation, altered gastric pH | Reduced by ~40% | Separate administration by ≥ 2 hours | pediatriconcall.comfda.govtexas.govdrugs.comhealthline.com |
| Therapeutic Iron Supplements | Ferrous sulfate (B86663) (60 mg elemental iron) | Chelation complex formation | Reduced by 80% | Separate administration by ≥ 2 hours (may not be sufficient for sustained-release) | pediatriconcall.comfda.govtexas.govdrugs.comhealthline.comsinglecare.comdrugs.com |
| Vitamin Supplements with Iron | Containing 10 mg elemental iron | Chelation complex formation | Reduced by 31% | Separate administration by ≥ 2 hours | pediatriconcall.comfda.govtexas.govdrugs.comhealthline.comsinglecare.comdrugs.com |
| Iron-Fortified Infant Formula | ~2.2 mg elemental iron/6 oz | Minimal interference | No significant effect | Can be administered concomitantly | fda.govmedcentral.com |
Interactions Affecting Excretion
Cefdinir is primarily eliminated by the kidney. researchgate.netnih.gov Interactions affecting renal transport can alter its systemic exposure.
Interaction with Probenecid:
Probenecid, a medication that inhibits renal tubular secretion, is known to interact with beta-lactam antibiotics, including cefdinir. pediatriconcall.comsinglecare.comresearchgate.netdrugs.commedscape.comrxlist.com The proposed mechanism involves competitive inhibition of renal tubular secretion by probenecid. drugs.commedscape.com This interaction leads to increased and prolonged serum concentrations of cefdinir. drugs.commedscape.comrxlist.com Studies have shown that coadministration with probenecid can result in an approximate doubling in the area under the concentration-time curve (AUC), a 54% increase in peak plasma levels (Cmax), and a 50% prolongation in the apparent elimination half-life of cefdinir. fda.govrxlist.com The magnitude of this interaction can be dependent on the dose and timing of probenecid administration. drugs.com Research using isolated perfused rat kidneys has demonstrated that the anionic secretory pathway is a predominant mechanism for cefdinir renal excretion, and probenecid significantly reduces the excretion ratio, indicating inhibition of this pathway. nih.gov
| Interacting Substance Type | Example | Proposed Mechanism | Effect on Cefdinir Systemic Exposure | Relevant Citations |
| Organic Anion Transporter Inhibitor | Probenecid | Competitive inhibition of renal tubular secretion | Increased AUC, Cmax, and half-life | pediatriconcall.comfda.govsinglecare.comresearchgate.netnih.govdrugs.commedscape.comrxlist.com |
Other Potential Interactions
While less extensively documented with specific mechanistic details for cefdinir compared to metal ions and probenecid, other potential interactions have been noted for cephalosporins or are suggested by general pharmacological principles.
Interactions with other drugs that affect gastric pH, such as H2-receptor antagonists (e.g., famotidine, cimetidine, nizatidine) and proton pump inhibitors (PPIs) (e.g., omeprazole, esomeprazole), could potentially decrease cefdinir absorption, as cefdinir solubility may be affected by pH. medscape.comcarehospitals.commedscape.com
Some sources suggest potential interactions with anticoagulants like warfarin, where cefdinir may enhance the anticoagulant effect, although the specific mechanism is often described as unspecified. medscape.comcarehospitals.com
Interactions with nephrotoxic drugs, such as aminoglycosides, are a general consideration for cephalosporins due to the potential for increased risk of nephrotoxicity, although this is a class effect and not specific to a unique interaction mechanism with cefdinir itself. medscape.comcarehospitals.com
The potential for interaction with hormonal contraceptives has also been mentioned, with some investigators suggesting that antimicrobials might interfere with the enterohepatic recirculation of estrogens, although supportive data are often limited and the risk appears small. drugs.com
| Interacting Substance Type | Examples | Potential Mechanism | Potential Effect on Cefdinir/Co-administered Drug | Relevant Citations |
| Gastric pH Modifiers | Famotidine, Cimetidine, Omeprazole | Increased gastric pH potentially affecting solubility | Decreased cefdinir absorption | medscape.comcarehospitals.commedscape.com |
| Anticoagulants | Warfarin | Unspecified (potential enhancement of anticoagulant effect) | Increased bleeding risk | medscape.comcarehospitals.com |
| Nephrotoxic Drugs | Aminoglycosides | Increased risk of nephrotoxicity (cephalosporin class effect) | Increased risk of kidney damage | medscape.comcarehospitals.com |
| Hormonal Contraceptives | Estrogen-containing oral contraceptives | Potential interference with enterohepatic recirculation of estrogens (less likely) | Reduced contraceptive effectiveness (low risk) | drugs.com |
Data Tables
Table 1: Impact of Metal Ions and Antacids on Cefdinir Absorption
| Co-administered Substance | Elemental Metal Content (if applicable) | Effect on Cefdinir Absorption (Relative to Cefdinir Alone) | Proposed Mechanism | Reference |
| Therapeutic Iron Supplement | 60 mg elemental Iron (as FeSO4) | ~80% reduction in extent of absorption (AUC) | Chelation complex formation | pediatriconcall.comfda.govtexas.govdrugs.comdrugs.com |
| Vitamin Supplement with Iron | 10 mg elemental Iron | ~31% reduction in extent of absorption (AUC) | Chelation complex formation | pediatriconcall.comfda.govtexas.govdrugs.comdrugs.com |
| Aluminum- or Magnesium-containing Antacid | - | ~40% reduction in rate (Cmax) and extent (AUC) | Chelation, altered gastric pH | pediatriconcall.comfda.govtexas.govdrugs.comhealthline.com |
| Iron-Fortified Infant Formula | ~2.2 mg elemental Iron/6 oz | No significant effect | Minimal interference | fda.govmedcentral.com |
| Ferrous sulfate (sustained-release) + Cefdinir (simultaneous) | 210 mg elemental Iron | >90% decrease in Cmax and AUC | Chelation complex formation | drugs.com |
| Ferrous sulfate (sustained-release) 3 hrs after Cefdinir | 210 mg elemental Iron | 25% reduction in Cmax, 36% reduction in AUC | Chelation complex formation | drugs.com |
Table 2: Impact of Probenecid on Cefdinir Pharmacokinetics
| Co-administered Substance | Effect on Cefdinir AUC | Effect on Cefdinir Cmax | Effect on Cefdinir Half-life | Proposed Mechanism | Reference |
| Probenecid | Approximate doubling | 54% increase | 50% prolongation | Inhibition of renal secretion | fda.govrxlist.com |
Detailed Research Findings
Research on cefdinir's interaction with iron ions has provided detailed insights into the mechanism. In vitro studies measuring cefdinir release from a cellulose membrane demonstrated that the presence of iron ions slowed the release, supporting the formation of a chelate complex that restricts gastrointestinal absorption. researchgate.netnih.gov In vivo studies in healthy volunteers confirmed that concurrent administration of cefdinir with iron supplements significantly reduced cefdinir systemic exposure (AUC and Cmax). researchgate.netdrugs.comnih.gov The magnitude of this reduction was substantial, particularly with therapeutic doses of elemental iron. pediatriconcall.comfda.govtexas.govdrugs.comdrugs.com Even when iron was administered 3 hours after cefdinir, a significant reduction in later AUC was observed, suggesting that the interaction persists beyond immediate coadministration, likely due to the sustained presence of iron in the gastrointestinal tract from sustained-release formulations. researchgate.netdrugs.comnih.gov
Studies investigating the interaction with probenecid have highlighted the role of renal transport. Probenecid's known ability to inhibit the renal tubular secretion of organic anions explains the observed increase in cefdinir serum concentrations and half-life. fda.govdrugs.commedscape.comrxlist.com Research using isolated perfused rat kidneys further elucidated this, showing that probenecid significantly reduced the renal excretion of cefdinir, confirming the importance of the anionic secretory pathway in cefdinir elimination. nih.gov These findings underscore how competitive inhibition at renal transporters can significantly alter the pharmacokinetics of cefdinir.
While interactions with antacids containing aluminum and magnesium are well-documented in terms of their pharmacokinetic impact (reduced absorption), the precise chemical mechanism is often described as likely involving chelation or a change in intragastric pH. drugs.com The reduction in absorption is comparable to that seen with lower doses of elemental iron. pediatriconcall.comfda.govtexas.gov
Research into the interaction of other cephalosporins with metal ions, such as cefadroxil (B1668780) with zinc and aluminum, also supports the concept of metal chelation affecting drug transport, although the specific interactions and their magnitude can vary between different cephalosporins and metal ions. nih.gov Studies have shown that metal ions can form complexes with antibiotics, and these complexes may have altered affinity for intestinal transporters like PEPT1, influencing absorption. nih.gov
The interaction between cefdinir and copper (II) ions has been explored electrochemically and spectroscopically, demonstrating the formation of 1:1 and 1:2 ratio complexes. sapub.org FT-IR spectral analysis indicated that cefdinir binds to copper (II) ions through the deprotonated carboxyl group and possibly the tautomerized oxime group. sapub.org This research provides detailed chemical evidence for the chelation capabilities of cefdinir with certain metal ions.
Advanced Research Topics and Emerging Areas
E-Cefdinir in Multi-Drug Resistant (MDR) Bacterial Infections
This compound, a third-generation cephalosporin (B10832234), has demonstrated utility in scenarios involving resistant bacteria, primarily due to its stability against certain β-lactamase enzymes. texas.gov This stability allows it to remain effective against many organisms that have developed resistance to penicillins and other cephalosporins. texas.govdrugbank.com Research has explored its efficacy against various multi-drug resistant (MDR) pathogens, often in combination with other agents to enhance its activity.
One area of investigation is its use against MDR Gram-negative bacteria. A study focusing on wound isolates of Escherichia coli and Klebsiella pneumoniae found that combining this compound with amoxicillin-clavulanic acid increased the susceptibility of these MDR strains. nih.gov This suggests a synergistic effect where the clavulanic acid protects the β-lactam ring of this compound from degradation by bacterial β-lactamases.
Furthermore, the efficacy of this compound has been investigated against Mycobacterium tuberculosis (Mtb), including MDR strains. researchgate.net When paired with a β-lactamase inhibitor like avibactam (B1665839), this compound shows potential in combating this challenging pathogen. researchgate.net While this compound is primarily used for mild-to-moderate community-acquired infections, these research avenues highlight its potential role in more complex treatment paradigms for resistant infections. researchgate.net However, it is crucial to note that inappropriate or widespread use of this compound can contribute to the emergence of drug-resistant bacteria, a risk associated with all antibiotics. texas.govgoodrx.com
| Pathogen | Research Focus | Key Finding | Source Index |
|---|---|---|---|
| Escherichia coli (MDR) | Combination Therapy | Increased susceptibility when combined with amoxicillin-clavulanic acid. | nih.gov |
| Klebsiella pneumoniae (MDR) | Combination Therapy | Enhanced susceptibility in combination with amoxicillin-clavulanic acid. | nih.gov |
| Mycobacterium tuberculosis (MDR) | Combination Therapy | Investigated for efficacy when paired with the β-lactamase inhibitor avibactam. | researchgate.net |
Application of Hollow Fiber Models in Pharmacokinetic/Pharmacodynamic Studies
The hollow fiber infection model (HFIM) is a dynamic, in vitro system designed to simulate human pharmacokinetic (PK) profiles, offering a sophisticated tool for studying the pharmacodynamic (PD) effects of antibiotics. fibercellsystems.comnih.govbio-connect.nl This model serves as a crucial intermediate step between static in vitro tests (like minimum inhibitory concentration assays) and in vivo animal or human trials. fibercellsystems.comfibercellsystems.com
The HFIM typically consists of a two-compartment system. nih.gov Bacteria are contained within a hollow fiber cartridge in a peripheral compartment, while antibiotic-containing media is circulated through a central reservoir. nih.govevotec.com The semi-permeable nature of the fibers allows drugs and nutrients to diffuse freely to the bacteria, but prevents the bacteria from being washed out. nih.gov This setup allows researchers to precisely control the drug concentration over time, mimicking the absorption, distribution, metabolism, and excretion phases seen in patients. fibercellsystems.comevotec.com
Key applications and advantages of the HFIM in antibiotic research include:
Simulating Human Dosing: The model can simulate various dosing regimens to determine the most effective schedules for maximizing bacterial killing. evotec.com
Resistance Studies: By exposing a large bacterial population to fluctuating drug concentrations over extended periods, the HFIM is uniquely suited to study the emergence of antibiotic resistance and identify dosing strategies that can prevent it. fibercellsystems.comnih.gov
PK/PD Index Determination: It helps in identifying the key PK/PD driver of an antibiotic's efficacy (e.g., time above MIC, peak concentration, or total exposure). fibercellsystems.com
Reduced Animal Use: It provides complex, biologically relevant data that can refine or reduce the need for animal testing in early drug development. bio-connect.nl
While specific published studies applying the HFIM to this compound are not prominent, this model is widely used for other β-lactams and represents a vital methodology for optimizing dosing, evaluating efficacy against resistant strains, and understanding the potential for resistance development with this compound. fibercellsystems.comnih.gov
| Feature | Description | Relevance to Antibiotic Research | Source Index |
|---|---|---|---|
| Dynamic Drug Exposure | Mimics the rise and fall of drug concentrations in the human body over time. | Allows for the evaluation of different dosing regimens and their impact on bacterial killing and resistance. | fibercellsystems.comevotec.com |
| Two-Compartment System | Bacteria are physically separated in a cartridge, preventing washout while allowing drug diffusion. | Enables long-term experiments to observe the emergence of resistant subpopulations. | nih.gov |
| High Bacterial Density | Can sustain a large population of bacteria, similar to in vivo infections. | Increases the probability of detecting and quantifying the emergence of rare resistant mutants. | fibercellsystems.com |
| Versatility | Can be used to test single drugs, combination therapies, and various bacterial species. | Applicable for dose fractionation studies and determining optimal PK/PD indices to guide clinical use. | fibercellsystems.comevotec.com |
Role of this compound in Specific Patient Populations with Comorbidities (e.g., Diabetes, Liver Disease, Seizure Disorders)
The use of this compound in patients with certain comorbidities requires careful consideration due to potential drug-disease interactions.
Liver Disease: The relationship between cephalosporins and liver function is complex. While some sources suggest that no dose adjustment for this compound is necessary for mild to moderate liver disease, caution is advised. drugs.comstraighthealthcare.com There have been case reports of drug-induced liver injury (DILI) and hepatotoxicity associated with this compound, presenting as jaundice and elevated liver enzymes. drugbank.comnih.govnih.gov These instances, though rare, highlight the potential for this compound to cause cholestatic or hepatocellular injury. nih.govnih.gov Therefore, monitoring is recommended when prescribing this compound to patients with pre-existing hepatic disorders. drugs.com
Seizure Disorders: Cephalosporins as a class have been implicated in triggering seizures. drugs.com The risk is particularly elevated in patients with a history of epilepsy or in cases where recommended dosages are exceeded, especially in the context of renal dysfunction which impairs drug clearance. drugs.com Reported neurological events include nonconvulsive status epilepticus, encephalopathy, and myoclonia. For patients with known seizure disorders, it is advised that anticonvulsant therapy be continued during treatment with this compound. drugs.com
Diabetes Mellitus: Diabetes is listed as a potential disease interaction for this compound. drugs.com Patients with diabetes are often at higher risk for infections and may have underlying renal complications that could affect drug excretion. Careful management and monitoring are essential in this population.
| Comorbidity | Potential Issue | Clinical Consideration | Source Index |
|---|---|---|---|
| Liver Disease | Rare cases of drug-induced liver injury (hepatotoxicity, cholestasis) have been reported. | Caution and monitoring are recommended, although dose adjustment may not be needed in mild-to-moderate cases. | drugs.comstraighthealthcare.comdrugbank.comnih.govnih.gov |
| Seizure Disorders | Cephalosporins have been implicated in triggering seizures, especially with high doses or renal impairment. | Continue anticonvulsant therapy. Adjust dosage based on renal function. | drugs.com |
| Diabetes Mellitus | Identified as a potential drug-disease interaction. | Monitor patients for complications, particularly those with concurrent renal insufficiency. | drugs.com |
Structural Modifications of this compound for Enhanced Activity or Reduced Resistance
Research into the chemical structure of this compound has largely focused on optimizing its synthesis and developing novel crystalline forms to improve production efficiency and stability. While the direct creation of analogs with enhanced antimicrobial activity is a common goal in antibiotic development, the available literature on this compound centers more on process chemistry.
In addition to synthesis, research has been conducted on the polymorphism of this compound. Different crystalline forms of a drug can have varying properties of stability, solubility, and bioavailability. A novel crystalline form, designated "Crystal D," has been identified, which is reported to have better stability than previously known forms. google.com Such discoveries are valuable for developing robust pharmaceutical formulations with consistent performance. google.com
These advancements in synthesis and crystallography are foundational to ensuring a reliable supply of the drug. However, they are distinct from the targeted structural modification of the this compound molecule itself to overcome specific resistance mechanisms, such as altering side chains to evade β-lactamase degradation or to increase affinity for penicillin-binding proteins in resistant strains. This remains a key area for future research and development.
Computational Studies and Molecular Modeling of this compound and PBP Interactions
The bactericidal action of this compound, like all β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). drugbank.comantibioticdb.com Computational studies, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the precise nature of these interactions at the atomic level. rsc.org These methods help explain the drug's spectrum of activity and can guide the development of new antibiotics designed to overcome resistance. rsc.orgresearchgate.net
Molecular docking studies predict the preferred binding orientation and affinity of a drug molecule to its target protein. researchgate.net For this compound, this involves modeling its interaction with the active site of various bacterial PBPs. Studies have shown that this compound has a notable affinity for PBP2 and PBP3. drugbank.com
Comparative computational and in vitro studies provide valuable insights. For example, research comparing the binding affinity of cefditoren, another third-generation cephalosporin, to PBPs from Streptococcus pneumoniae also evaluated this compound. In these studies, the dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, was determined. Cefditoren showed a stronger affinity for PBP1A from S. pneumoniae than this compound did. Conversely, this compound demonstrated a higher affinity (lower Kd) for PBP2X compared to some other cephalosporins. nih.govresearchgate.net These differences in PBP affinity can translate to variations in antibacterial potency against specific pathogens.
Molecular dynamics simulations can further refine the docked structures and assess the stability of the drug-PBP complex over time, providing a more dynamic picture of the binding event. rsc.org Such computational approaches are critical for understanding resistance mechanisms, such as mutations in PBPs that reduce binding affinity, and for the rational design of new cephalosporins that can effectively target these altered proteins. rsc.org
| Compound | PBP1A Affinity (Kd) | PBP2X Affinity (Kd) | Source Index |
|---|---|---|---|
| This compound | Higher than Cefditoren | 9.70 ± 8.24 (Higher affinity than Cefixime, lower than Cefcapene) | nih.govresearchgate.net |
| Cefditoren | 0.005 ± 0.004 (Strong affinity) | Higher than Cefdinir (B1668824) | nih.govresearchgate.net |
| Cefixime | Higher than Cefditoren | Higher than Cefdinir | nih.govresearchgate.net |
| Cefcapene | Higher than Cefditoren | Lower than Cefdinir | nih.govresearchgate.net |
Note: A lower Kd value signifies a stronger binding affinity.
Pharmacogenomics and Personalized Medicine Approaches related to this compound Response
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. In the context of antibiotics, this can involve genetic variations in the host that affect drug metabolism, distribution, and immune response, or genetic variations in the pathogen that determine its susceptibility.
Currently, there is a notable lack of specific research applying pharmacogenomic principles directly to this compound therapy. The field of antibiotic pharmacogenomics is itself an emerging area. However, the foundational concepts offer a framework for future personalized medicine approaches involving this compound.
Potential areas for future investigation could include:
Host Genetic Factors: Research could explore whether variations in human genes encoding for drug transporters or metabolic enzymes influence the pharmacokinetics of this compound, potentially affecting efficacy or the risk of adverse events in certain individuals.
Pathogen Genomics: While not strictly host pharmacogenomics, the use of rapid whole-genome sequencing of pathogens is a form of personalized medicine. Identifying specific resistance genes (e.g., for various β-lactamases) or mutations in target genes (PBPs) in a bacterial isolate can directly guide the choice of antibiotic, determining whether this compound is likely to be effective.
At present, the application of this compound is guided by clinical and microbiological data (i.e., susceptibility testing) rather than host genetic information. The development of pharmacogenomic markers related to this compound response remains a prospective area for research that could eventually lead to more tailored and effective treatment strategies.
Environmental Impact and Fate of this compound in Aquatic and Terrestrial Systems
The widespread use of antibiotics, including cephalosporins like this compound, has led to their classification as emerging environmental pollutants. nih.gov A significant portion of an administered antibiotic dose can be excreted from the body in its active form, entering wastewater systems and subsequently aquatic and terrestrial environments. nih.govfda.gov The presence of these compounds in the environment poses risks to ecosystems and can contribute to the proliferation of antibiotic resistance. researchgate.netepa.gov
This compound has been specifically studied in the context of environmental remediation. As an active pharmaceutical ingredient found in the effluent of manufacturing facilities, its removal is a key concern. nih.gov Research has demonstrated that this compound is biodegradable under certain conditions. Studies have successfully used novel yeast strains, such as Candida sp. SMN04, isolated from pharmaceutical wastewater, to degrade this compound. nih.gov In laboratory settings, these yeast strains were able to achieve 81-84% degradation of the compound within six days. nih.gov
To enhance the efficiency of this process, researchers have explored immobilization techniques. A study using Candida sp. SMN04 immobilized in a PVA-alginate matrix or as a biofilm on gravel demonstrated high degradation rates in real pharmaceutical wastewater, reaching up to 96.6% within 48 hours. researchgate.net An integrated nano-bio hybrid system, combining yeast with magnesium oxide and zero-valent iron nanoparticles, has also been shown to enhance this compound degradation. nih.gov
The broader environmental fate of cephalosporins involves processes like hydrolysis in water systems and interaction with soil microbiota. nih.govmdpi.com The persistence of these antibiotics, even at low concentrations, can exert selective pressure on environmental bacteria, potentially fostering reservoirs of antibiotic resistance genes. nih.gov The ecotoxicological effects on non-target organisms, such as algae, invertebrates, and plants, are also an area of active research. nih.govmdpi.com
| Method | Organism/System | Degradation Efficiency | Time Frame | Source Index |
|---|---|---|---|---|
| Biodegradation | Yeast (Candida sp. SMN04) | 81-84% | 6 days | nih.gov |
| Immobilized Yeast | Candida sp. SMN04 in PVA-alginate | 96.6% | 48 hours | researchgate.net |
| Yeast Biofilm | Candida sp. SMN04 on gravel | 92.2% | 48 hours | researchgate.net |
| Nano-Bio Hybrid System | Candida sp. SMN04 with n-MgO and n-Fe0 | 88% | 2.5 days | nih.gov |
New Analytical Methodologies for this compound Detection in Biological and Environmental Samples
The development of sensitive and selective analytical methods is crucial for the pharmacokinetic and environmental monitoring of this compound, the trans-isomer of the cephalosporin antibiotic Cefdinir. As this compound can be present as a process-related impurity or a degradation product, its accurate quantification is essential. This section explores the emerging analytical techniques for the detection of this compound in both biological and environmental matrices, highlighting the shift towards more sophisticated and robust methodologies.
Detection in Biological Samples
The analysis of this compound in biological samples such as human plasma and serum is predominantly driven by pharmacokinetic and bioequivalence studies. The primary challenge lies in achieving adequate separation from the predominant Z-isomer (Cefdinir) and other endogenous components. High-performance liquid chromatography (HPLC) coupled with various detectors is the cornerstone of these analytical efforts.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of Cefdinir and its related substances in biological fluids. japsonline.comnih.gov Stability-indicating methods are particularly important as they are designed to separate the active pharmaceutical ingredient from its degradation products, including geometric isomers like this compound. researchgate.netlu.se
One validated RP-HPLC method for the determination of Cefdinir in human serum utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727), with UV detection at 254 nm. nih.gov While this method was optimized for the parent drug, its stability-indicating nature allows for the potential separation of isomers. For such methods, key validation parameters are meticulously evaluated to ensure reliability. nih.gov
For instance, a simple RP-HPLC method for Cefdinir in human serum demonstrated linearity over a concentration range of 0.05 to 5 µg/mL. nih.gov The lower limit of quantification (LLOQ) was established at 0.05 µg/mL, with a minimum detectable quantity of 0.02 µg/mL. nih.gov The precision of these methods is typically confirmed by intra-day and inter-day coefficient of variation (CV), which are generally required to be within acceptable limits. nih.gov The accuracy is often assessed through recovery studies, with average recoveries for Cefdinir from serum being reported at 96.43%. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Technique | RP-HPLC with UV detection | nih.gov |
| Matrix | Human Serum | nih.gov |
| Linearity Range | 0.05 - 5 µg/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | nih.gov |
| Limit of Detection (LOD) | 0.02 µg/mL | nih.govresearchgate.net |
| Average Recovery | 96.43% | nih.gov |
| Intra-day Precision (%CV at LLOQ) | 7.65% | nih.gov |
| Inter-day Precision (%CV at LLOQ) | 9.72% | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for bioanalytical studies. nih.govnih.gov This technique offers significant advantages in terms of lower detection limits and reduced interference from the sample matrix.
A validated LC-MS/MS method for the quantification of Cefdinir in human plasma employed a solid-phase extraction (SPE) procedure for sample clean-up. nih.gov The chromatographic separation was achieved on a C18 column, and detection was performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov Such methods demonstrate excellent linearity over a wide concentration range, for example, from 30.0 to 7072.9 ng/mL for Cefdinir. nih.gov The mean recovery of Cefdinir using this method was reported to be 69.33%. nih.gov The enhanced sensitivity of LC-MS/MS allows for the detection of low-level impurities and metabolites, making it highly suitable for the analysis of this compound.
| Parameter | Value | Reference |
|---|---|---|
| Technique | LC-MS/MS | nih.gov |
| Matrix | Human Plasma | nih.gov |
| Linearity Range | 30.0 - 7072.9 ng/mL | nih.gov |
| Mean Recovery | 69.33% | nih.gov |
| Precision (%CV) | 0.8% (HQC) to 5.1% (LLOQ) | nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) | nih.gov |
Detection in Environmental Samples
The detection of this compound in environmental samples, such as wastewater, surface water, and soil, is an emerging area of research driven by concerns about the environmental fate of pharmaceuticals. The primary challenges in environmental analysis are the complex sample matrices and the typically low concentrations of the target analytes.
While specific validated methods for the routine monitoring of this compound in environmental samples are not yet widely established, the methodologies used for other cephalosporins and antibiotics provide a framework for future development. The degradation of Cefdinir in pharmaceutical wastewater has been studied, indicating its potential to enter aquatic environments. japsonline.comresearchgate.net
Sample Preparation and Extraction
Due to the complexity of environmental matrices, a robust sample preparation step is essential to remove interfering substances and pre-concentrate the analyte. Solid-phase extraction (SPE) is a commonly used technique for the extraction of antibiotics from water samples. researchgate.net For soil and sediment samples, techniques like pressurized liquid extraction (PLE) followed by SPE clean-up are often employed. researchgate.net
Chromatographic Analysis
Similar to biological samples, LC-MS/MS is the preferred analytical technique for environmental analysis due to its high sensitivity and selectivity. nih.gov The development of a universal LC-MS/MS method for the simultaneous detection of multiple antibiotic residues in environmental and animal samples demonstrates the capability of this technology to monitor a wide range of compounds. nih.gov
The application of such methods to specifically quantify this compound would require the development of specific extraction protocols and the optimization of chromatographic conditions to ensure its separation from Z-Cefdinir and other environmental contaminants. Research on the degradation of Cefdinir in aqueous solutions has shown that it can undergo isomerization, highlighting the importance of analytical methods capable of resolving these isomers in environmental matrices. nih.gov
Future research will likely focus on the validation of sensitive and specific methods for the quantification of this compound in various environmental compartments. This will be essential for assessing its environmental occurrence, fate, and potential ecological impact.
Q & A
Q. What protocols mitigate bias in this compound combination therapy studies?
- Methodological Answer : Randomize treatment arms and blind analysts to group assignments. Predefine primary endpoints (e.g., bacterial load reduction) and secondary endpoints (e.g., resistance emergence). Use CONSORT flow diagrams to report attrition. Independent audits of raw data enhance validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
